molecular formula C11H15NO2 B8636079 N-(1-propyl)-4-hydroxyphenylacetamide

N-(1-propyl)-4-hydroxyphenylacetamide

Cat. No.: B8636079
M. Wt: 193.24 g/mol
InChI Key: BASAKJFAFFIPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Propyl)-4-hydroxyphenylacetamide is a synthetic acetamide derivative designed for research applications in medicinal chemistry and pharmacology. As an analog of simpler phenolic acetamides, this compound is of significant interest for investigating structure-activity relationships, particularly the effect of N-alkyl chain elongation on biological activity and metabolic stability . Researchers utilize this chemical entity in the design and development of novel therapeutic agents. The core research value of N-(1-propyl)-4-hydroxyphenylacetamide lies in its potential biological activities. Acetamide derivatives are widely studied for their antioxidant properties , with their efficacy often evaluated through assays that measure the scavenging of free radicals like the ABTS cation radical . Furthermore, structural analogs of this compound have been explored as precursors in the synthesis of more complex molecules aimed at developing analgesic and antipyretic agents with improved safety profiles . Early-stage research on related compounds can be assessed using models such as the Brine Shrimp lethality bioassay, which serves as a rapid pre-screen for biological activity . The propyl side chain on the acetamide nitrogen is a key structural feature intended to modulate the compound's lipophilicity and metabolic stability . Increased lipophilicity can influence a molecule's absorption, distribution, and overall pharmacokinetic profile, making it a critical parameter in drug discovery . Researchers are advised to characterize novel compounds thoroughly using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm identity and purity, as described in related synthetic methodologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use or human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-N-propylacetamide

InChI

InChI=1S/C11H15NO2/c1-2-7-12-11(14)8-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14)

InChI Key

BASAKJFAFFIPSP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of N-(1-propyl)-4-hydroxyphenylacetamide, a compound of interest in pharmaceutical research. The document provides a thorough exploration of a primary synthetic pathway, including a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. This guide is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Introduction

N-(1-propyl)-4-hydroxyphenylacetamide belongs to the class of N-substituted p-aminophenol derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its members. The parent compound, N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic.[1][2] The introduction of an N-propyl group can modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to altered biological activity.[3][4] Understanding the synthesis of such analogs is crucial for the exploration of new therapeutic agents.

This guide focuses on a robust and accessible synthetic route to N-(1-propyl)-4-hydroxyphenylacetamide, providing the necessary detail for its successful replication and adaptation in a laboratory setting.

Synthetic Pathway and Mechanism

The most direct and commonly employed method for the synthesis of N-(1-propyl)-4-hydroxyphenylacetamide is through the N-alkylation of 4-hydroxyphenylacetamide. This reaction falls under the category of nucleophilic substitution, specifically an SN2-type reaction.

Overview of the N-Alkylation Reaction

The synthesis involves the reaction of 4-hydroxyphenylacetamide with a suitable propylating agent, such as 1-bromopropane, in the presence of a base. The base is essential to deprotonate the amide nitrogen, thereby generating a more nucleophilic amide anion that can readily attack the electrophilic carbon of the propylating agent.

Reaction Mechanism

The mechanism for the N-alkylation of 4-hydroxyphenylacetamide can be described in two key steps:

  • Deprotonation: The base (e.g., potassium carbonate) abstracts a proton from the amide nitrogen of 4-hydroxyphenylacetamide, forming a resonance-stabilized amide anion. The negative charge is delocalized between the nitrogen and the carbonyl oxygen, increasing the nucleophilicity of the nitrogen atom.

  • Nucleophilic Attack: The newly formed amide anion acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromopropane in a concerted fashion. This results in the displacement of the bromide leaving group and the formation of the N-C bond, yielding N-(1-propyl)-4-hydroxyphenylacetamide.

It is important to note that while the phenolic hydroxyl group is also acidic, the amide proton is generally more acidic and will be preferentially deprotonated under these conditions. However, O-alkylation can be a competing side reaction.[5][6] The choice of a polar aprotic solvent like acetone helps to favor the N-alkylation pathway.

Diagram of the Reaction Mechanism

Experimental_Workflow start Start reactants Combine 4-hydroxyphenylacetamide, K₂CO₃, and acetone start->reactants add_alkylating_agent Add 1-bromopropane reactants->add_alkylating_agent reflux Reflux for 12-18 hours (Monitor by TLC) add_alkylating_agent->reflux cool_and_filter Cool to RT and filter reflux->cool_and_filter evaporate Remove acetone under reduced pressure cool_and_filter->evaporate extract Dissolve in ethyl acetate and perform aqueous work-up evaporate->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate to obtain crude product dry->concentrate purify Recrystallize from ethyl acetate/hexane concentrate->purify characterize Characterize the final product (NMR, MS, IR, MP) purify->characterize end End characterize->end

Sources

N-(1-propyl)-4-hydroxyphenylacetamide: Structural Profiling, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-propyl)-4-hydroxyphenylacetamide (CAS: 139181-36-5) is a highly versatile, N-alkylated phenolic amide that serves as a critical building block and pharmacophore in medicinal chemistry[1][2]. Structurally characterized by a p-hydroxyphenyl ring linked via an acetamide bridge to an aliphatic propyl chain, this compound occupies a privileged chemical space. Phenylacetamide derivatives are extensively utilized in drug discovery due to their high binding affinities for central nervous system (CNS) targets, including sigma ( σ ) receptors and various G-protein-coupled receptors (GPCRs)[3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical evaluation of this compound, detailing its physicochemical properties, a self-validating synthetic methodology, and its analytical characterization.

Structural and Physicochemical Profiling

The pharmacological viability of a compound is heavily dictated by its physicochemical properties. N-(1-propyl)-4-hydroxyphenylacetamide exhibits an optimal balance of hydrophilicity (provided by the phenol and amide moieties) and lipophilicity (driven by the propyl chain). This balance ensures excellent theoretical membrane permeability while maintaining solubility in polar physiological environments.

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors that validate the compound's alignment with Lipinski’s Rule of Five, indicating strong oral bioavailability potential.

PropertyValueClinical / Chemical Significance
Chemical Formula C₁₁H₁₅NO₂Standard N-alkylated phenylacetamide derivative.
Molecular Weight 193.24 g/mol Well below the 500 Da threshold for optimal diffusion.
PubChem CID [1]Unique identifier for structural verification.
Hydrogen Bond Donors 2 (Phenol -OH, Amide -NH)Facilitates critical interactions with receptor binding pockets.
Hydrogen Bond Acceptors 2 (Carbonyl =O, Phenol -OH)Enhances aqueous solubility and target anchoring.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced fit.
Topological Polar Surface Area ~49.3 ŲIdeal for blood-brain barrier (BBB) penetration (< 90 Ų).

Synthetic Methodology: Carbodiimide-Mediated Amidation

The synthesis of N-(1-propyl)-4-hydroxyphenylacetamide relies on the direct amidation of 4-hydroxyphenylacetic acid with n-propylamine. To ensure high yield and prevent the formation of inactive byproducts, a carbodiimide coupling strategy utilizing EDC and HOBt is employed[4].

Mechanistic Causality & Protocol

This protocol is designed as a self-validating system . The choice of reagents and sequential workup steps intrinsically eliminate unreacted starting materials and coupling byproducts, ensuring the purity of the final organic layer.

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole). Stir for 30 minutes.

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to rearrangement into an unreactive N-acylurea. The addition of HOBt rapidly traps the intermediate, converting it into an active HOBt ester. This suppresses racemization and prevents dead-end side reactions.

Step 2: Nucleophilic Addition

  • Procedure: Dropwise, add 1.2 equivalents of n-propylamine, followed immediately by 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt of the EDC reagent and ensures that the primary amine (n-propylamine) remains in its unprotonated, highly nucleophilic state, driving the amidation forward.

Step 3: Self-Validating Workup

  • Procedure: Quench the reaction with distilled water and extract with ethyl acetate (EtOAc). Perform the following sequential washes on the organic layer:

    • 1M HCl Wash: Protonates and removes any unreacted n-propylamine into the aqueous layer.

    • Saturated NaHCO₃ Wash: Deprotonates and extracts unreacted 4-hydroxyphenylacetic acid and the HOBt byproduct.

    • Brine Wash: Removes residual water from the organic phase.

  • Causality: By systematically altering the pH of the aqueous washes, all starting materials and coupling reagents are partitioned out of the organic phase. The neutral target amide remains exclusively in the EtOAc layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthesis A 4-Hydroxyphenylacetic Acid B EDC / HOBt A->B Activation (0°C) C Active HOBt Ester B->C E N-(1-propyl)-4- hydroxyphenylacetamide C->E Amidation (RT) D n-Propylamine D->E Nucleophile

Fig 1: Step-by-step carbodiimide amidation workflow for synthesizing the target compound.

Pharmacological Relevance of the Phenylacetamide Scaffold

The phenylacetamide core is a recognized privileged scaffold in rational drug design. Compounds sharing this backbone, particularly those with N-alkyl or N-benzyl substitutions, have been extensively documented as potent ligands for σ1​ and σ2​ receptors[3].

The structural logic of N-(1-propyl)-4-hydroxyphenylacetamide makes it an ideal pharmacophore model:

  • The p-Hydroxyl Group: Acts as a critical hydrogen-bond donor, anchoring the molecule to polar residues (e.g., Asp or Glu) within a receptor's binding pocket.

  • The Aliphatic Propyl Chain: Interacts with hydrophobic sub-pockets, enhancing binding affinity and residence time.

  • The Amide Linker: Provides conformational rigidity, ensuring the aromatic ring and the aliphatic chain are projected into the correct spatial geometry for target engagement.

Pharmacology P Phenylacetamide Scaffold R Target Receptor (e.g., σ1 / GPCR) P->R Ligand Binding S Signal Transduction R->S Receptor Activation E Physiological Response S->E Cellular Modulation

Fig 2: Generalized pharmacological signaling pathway of phenylacetamide derivatives.

Analytical Characterization

To validate the success of the synthesis, structural elucidation must be performed. The following table outlines the expected spectral data. The diagnostic markers for successful amidation are the complete disappearance of the broad carboxylic acid proton (>12.0 ppm) and the emergence of the characteristic amide triplet at ~7.85 ppm.

Analytical MethodExpected Diagnostic SignalsStructural Correlation
¹H NMR (400 MHz, DMSO-d₆) δ 9.20 (s, 1H)Phenolic -OH (Hydrogen bond donor)
δ 7.85 (br t, 1H)Amide -NH (Confirms successful coupling)
δ 7.02 (d, J = 8.4 Hz, 2H)Aromatic protons (ortho to acetamide)
δ 6.68 (d, J = 8.4 Hz, 2H)Aromatic protons (ortho to phenol -OH)
δ 3.25 (s, 2H)Benzylic -CH₂- (Alpha to carbonyl)
δ 2.98 (q, J = 6.8 Hz, 2H)Aliphatic -CH₂- (Attached to Amide Nitrogen)
δ 1.38 (sextet, J = 7.2 Hz, 2H)Aliphatic -CH₂- (Central propyl chain)
δ 0.82 (t, J = 7.4 Hz, 3H)Terminal methyl group (-CH₃)
ESI-MS (Positive Mode) m/z 194.1 [M+H]⁺Confirms the molecular weight (Exact Mass: 193.11)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10750308, N-(1-propyl)-4-hydroxyphenylacetamide". PubChem. Available at:[Link]

  • Molaid. "N-(1-propyl)-4-hydroxyphenylacetamide - CAS 139181-36-5". Molaid Chemical Database. Available at:[Link]

  • Chu, W., et al. "Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Jin, C., et al. "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists". PMC, National Institutes of Health. Available at:[Link]

Sources

solubility and stability of N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of N-(1-propyl)-4-hydroxyphenylacetamide

Foreword: Navigating the Uncharted

In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful formulation and clinical translation are built. This guide focuses on N-(1-propyl)-4-hydroxyphenylacetamide, a derivative of the well-known 4-hydroxyphenylacetamide scaffold, which is central to compounds like paracetamol (acetaminophen).

As of the writing of this guide, specific experimental data for N-(1-propyl)-4-hydroxyphenylacetamide is not extensively available in public literature. Therefore, this document serves as both a predictive analysis and a methodological framework. By leveraging established principles of physical chemistry and drawing parallels with the extensively studied parent compound, paracetamol, we will construct a robust strategy for the comprehensive evaluation of its solubility and stability. This guide is designed for researchers, formulation scientists, and analytical chemists, providing the theoretical grounding and practical protocols necessary to fully characterize this promising molecule.

Molecular Profile and Physicochemical Predictions

N-(1-propyl)-4-hydroxyphenylacetamide introduces an n-propyl group to the amide nitrogen of 4-hydroxyphenylacetamide. This structural modification is expected to influence key properties like lipophilicity and molecular interactions, which in turn dictate solubility and stability behavior.

Chemical Structure:

(Structure of N-(1-propyl)-4-hydroxyphenylacetamide)

The molecule retains the critical functional groups of its parent: a phenolic hydroxyl group (-OH) and an amide linkage (-CONH-). The key difference is the substitution on the amide nitrogen, which replaces a hydrogen with a propyl group, making it a tertiary amide.

Table 1: Predicted Physicochemical Properties of N-(1-propyl)-4-hydroxyphenylacetamide

ParameterPredicted ValueRationale & Scientific Insight
Molecular Formula C₁₁H₁₅NO₂Based on chemical structure.
Molecular Weight 193.24 g/mol Calculated from the molecular formula.
pKa (Phenolic OH) ~9.5 - 10.5The phenolic proton is acidic. Its pKa is expected to be similar to that of paracetamol (pKa ≈ 9.5)[1]. This value is critical as ionization above this pH will dramatically increase aqueous solubility.
LogP (Octanol-Water) ~1.5 - 2.0The addition of the propyl group significantly increases lipophilicity compared to paracetamol (LogP ≈ 0.46). This suggests lower intrinsic aqueous solubility but potentially better membrane permeability.
Hydrogen Bond Donors 1 (Phenolic OH)The amide NH is now tertiary and cannot act as a hydrogen bond donor, a key difference from paracetamol.
Hydrogen Bond Acceptors 2 (Carbonyl O, Phenolic O)The ability to accept hydrogen bonds influences interactions with protic solvents.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and dictates the feasibility of various dosage forms.[2] For N-(1-propyl)-4-hydroxyphenylacetamide, the interplay between its increased lipophilicity and the ionizable phenol group makes a multi-faceted approach to solubility testing essential.

Guiding Principles: The "Why" Behind the Methods

The intrinsic solubility (solubility of the neutral form) is expected to be low due to the higher LogP. However, as the pH of the medium approaches and exceeds the pKa of the phenolic group, the molecule will deprotonate to form a more soluble phenolate salt.[3] Therefore, establishing a pH-solubility profile is arguably the most critical solubility experiment. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method, as it allows sufficient time for the solution to become fully saturated and for the solid and dissolved states to reach equilibrium.[4][5]

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to characterizing the solubility profile.

G cluster_characterization Solid State Characterization A Weigh excess solid API into vials B Add selected media (e.g., pH buffers, FaSSIF) A->B C Agitate at controlled temp (e.g., 25°C or 37°C) for 24-72 hours B->C Incubate D Periodically check for equilibrium (consistent concentration over time) C->D E Centrifuge to pellet undissolved solid D->E Process sample F Filter supernatant (0.22 µm PVDF) E->F I Analyze residual solid by XRPD/DSC E->I Characterize solid form G Dilute sample accurately F->G H Quantify by validated HPLC-UV method G->H Inject & measure G cluster_stress Forced Degradation (Stress Testing) cluster_method Analytical Method Development cluster_formal Formal Stability Study (ICH Q1A) A Prepare API solutions (e.g., in MeCN/Water) B Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (ICH Q1B Light) A->B Subject to stress C Analyze samples at time points (e.g., 0, 2, 8, 24 hr) B->C Sample & analyze E Ensure peak purity & resolution between API and degradants C->E Evaluate separation D Develop Stability-Indicating HPLC Method D->E F Validate Method (ICH Q2) E->F Finalize & validate J Test for Assay, Degradants, Appearance, etc. F->J Use validated method G Place 3 batches in stability chambers H Storage Conditions: - Long-term (25°C/60%RH) - Accelerated (40°C/75%RH) G->H Store I Pull samples at specified time points (0, 3, 6, 9, 12, 18, 24, 36 mo) H->I Sample I->J Analyze

Caption: Workflow for a Comprehensive Stability Program.

Protocol: Forced Degradation Studies

Objective: To identify degradation products and establish the degradation profile of N-(1-propyl)-4-hydroxyphenylacetamide.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.

  • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature.

  • Thermal Degradation: Incubate the stock solution at 80°C (in solution) and also test the solid powder.

  • Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil.

3. Analysis Schedule:

  • Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours) until approximately 5-20% degradation of the active ingredient is observed.

  • Before HPLC analysis, basic solutions must be neutralized with acid, and acidic solutions with base, to prevent damage to the HPLC column.

4. Data Evaluation:

  • Analyze all samples using a stability-indicating HPLC method.

  • Calculate the percentage of API remaining.

  • Determine the relative retention times (RRT) and peak areas of any degradation products formed.

  • Perform a mass balance calculation to ensure that the decrease in API assay corresponds to the increase in degradation products.

Table 3: Representative Data from a Forced Degradation Study

Stress Condition (24h)% Assay RemainingMajor Degradation Product (RRT)Mass Balance (%)
Control 99.8N/A100.1
0.1 M HCl, 60°C 91.20.4599.5
0.1 M NaOH, 60°C 85.70.45, 0.6298.9
3% H₂O₂, RT 88.41.15, 1.2199.2
Heat, 80°C (Solution) 98.50.45100.0
Photolytic (ICH Q1B) 97.91.1899.6

Insight: The data suggests susceptibility to hydrolysis (especially under basic conditions) and oxidation. The degradant at RRT 0.45 is likely the hydrolysis product, 4-aminophenol, analogous to paracetamol degradation. [1]The oxidative and photolytic degradants would require further characterization (e.g., by LC-MS).

Protocol: Long-Term and Accelerated Stability Study

Objective: To determine the re-test period for the drug substance under ICH-prescribed storage conditions.

1. Study Setup:

  • Pack the drug substance in a container closure system that simulates the proposed packaging for storage and distribution. [6] - Place a minimum of three primary batches into stability chambers set to the following conditions. [6][7] - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

2. Testing Frequency:

  • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months. [8][9] - Accelerated: Test at 0, 3, and 6 months. [9] 3. Test Parameters:

  • At each time point, the samples should be tested for a suite of stability-indicating attributes, including:

    • Appearance (visual inspection)

    • Assay (% w/w)

    • Degradation Products/Impurities (% w/w)

    • Water Content (Karl Fischer titration)

    • Identification (e.g., by IR or retention time match)

4. Acceptance Criteria:

  • A "significant change" for an active pharmaceutical ingredient (API) is defined as a failure to meet its pre-defined specification. [6]Any confirmed out-of-specification result or a significant adverse trend in the data must be investigated.

Stability-Indicating Analytical Method

A robust analytical method is the linchpin of any stability study. An HPLC method is considered "stability-indicating" when it can accurately measure the decrease in the active drug concentration due to degradation and separate the drug peak from all degradation products and impurities. [10] Table 4: Recommended Starting HPLC Method Parameters

ParameterConditionRationale
Column C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is MS-compatible for degradant identification.
Gradient Start at 10% B, ramp to 90% B over 15 minA gradient is essential to elute both the polar degradants and the more lipophilic parent API within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at ~245 nmParacetamol and its derivatives have a strong UV absorbance maximum around this wavelength. [1]
Injection Vol. 10 µLStandard volume for analytical HPLC.

System Suitability: Before any sample analysis, the system must pass suitability tests. This is a non-negotiable part of a self-validating protocol.

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

  • %RSD of Replicate Injections: Should be ≤ 2.0% for peak area and retention time (n=5). [10]

Conclusion and Strategic Outlook

This guide outlines a comprehensive, first-principles approach to characterizing the . While the molecule's increased lipophilicity suggests lower intrinsic aqueous solubility, its phenolic group provides a crucial handle for solubility enhancement at higher pH. The stability profile is predicted to be dominated by hydrolytic and oxidative pathways, a hypothesis that must be confirmed through the rigorous forced degradation studies detailed herein.

The successful development of N-(1-propyl)-4-hydroxyphenylacetamide as a therapeutic agent hinges on the meticulous execution of these foundational studies. The data generated will not only satisfy regulatory requirements but will also provide the critical insights needed to guide formulation development, ensuring the final drug product is safe, effective, and stable.

References

  • Taylor & Francis. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Technical Report Series, No. 1010. Available at: [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • PharmTech. (2025, April 22). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Available at: [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Available at: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • LookChem. (n.d.). 4-Hydroxyphenylacetamide. Available at: [Link]

  • Chemistry Stack Exchange. (2015, January 31). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. Available at: [Link]

  • Cheméo. (n.d.). 4-Hydroxyphenylacetamide (CAS 17194-82-0) - Chemical & Physical Properties. Available at: [Link]

  • ChemBK. (2025, August 19). 4-Hydroxyphenylacetamide. Available at: [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Available at: [Link]

  • Journal of Chemical Health Risks. (2025, April 20). Studies in Stability Indicating Chromatographic Method Development and Validation. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link]

Sources

Predictive Pharmacology and Target Deconvolution of N-(1-propyl)-4-hydroxyphenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: N-(1-propyl)-4-hydroxyphenylacetamide (CAS: 139181-36-5)

Executive Summary

In the landscape of rational drug design, polypharmacology—where a single small molecule modulates multiple targets—has emerged as a powerful paradigm for treating complex pathologies like chronic pain and inflammation. N-(1-propyl)-4-hydroxyphenylacetamide is a structurally compelling synthetic analog that bridges the chemical space between classical NSAIDs (like acetaminophen) and natural sensory modulators (like capsaicin).

As a Senior Application Scientist, I have designed this technical whitepaper to deconstruct the molecule's structural motifs, predict its primary biological targets based on established pharmacophores, and provide the self-validating experimental workflows required to empirically prove these mechanisms in your laboratory.

Structural Deconstruction & Pharmacophore Mapping

To understand the biological potential of N-(1-propyl)-4-hydroxyphenylacetamide, we must first break it down into its core pharmacophoric regions. The molecule exhibits a classic tripartite structure highly conserved among ligands of the transient receptor potential (TRP) channels and the endocannabinoid system.

  • The A-Region (Phenolic Head): The 4-hydroxyphenyl moiety acts as a critical hydrogen-bond donor and acceptor. This region is structurally homologous to the vanillyl group of capsaicin and the active paracetamol metabolite AM404. It is the primary anchor for receptor activation.

  • The B-Region (Amide Neck): The acetamide linker provides necessary conformational rigidity and a strong dipole moment. It dictates the spatial orientation of the molecule within transmembrane binding pockets.

  • The C-Region (Lipophilic Tail): The N-propyl group serves as a truncated hydrophobic tail. While shorter than the long acyl chains of endocannabinoids, it provides sufficient lipophilicity to partition into lipid-rich binding domains.

G Compound N-(1-propyl)-4- hydroxyphenylacetamide Head 4-Hydroxyphenyl Head (H-Bonding / Redox) Compound->Head Neck Acetamide Linker (Dipole / Rigidity) Compound->Neck Tail N-Propyl Tail (Hydrophobic Anchor) Compound->Tail Target1 TRPV1 Channel (Agonist/Desensitizer) Head->Target1 Mimics Vanillyl Group Target3 COX POX Domain (Reducing Co-substrate) Head->Target3 Reduces Heme (Fe4+ to Fe3+) Neck->Target1 S4-S5 Linker Binding Target2 FAAH Enzyme (Competitive Inhibitor) Neck->Target2 Amide Hydrolysis Site Tail->Target1 Lipophilic Pocket Tail->Target2 Truncated Lipid Mimic

Fig 1: Pharmacophore deconstruction of N-(1-propyl)-4-hydroxyphenylacetamide and predicted targets.

Mechanistic Rationale for Predicted Targets

Based on the structural architecture, we predict three primary biological targets for this compound.

Target 1: Transient Receptor Potential Vanilloid 1 (TRPV1)

Capsaicin-like TRPV1 ligands possess a well-defined pharmacophore that adopts a "tail-up, head-down" configuration within the receptor's transmembrane pocket . The 4-hydroxyphenyl group of our target compound acts as a bioisostere for the vanillyl head, engaging in critical hydrogen bonding with residues like Thr550 and Tyr511 . The N-propyl tail anchors the molecule into the S4-S5 linker region, likely acting as a partial agonist that induces subsequent calcium-dependent receptor desensitization (analgesia).

Target 2: Fatty Acid Amide Hydrolase (FAAH)

Paracetamol exerts its central analgesic effects by being metabolized into AM404 (N-arachidonoylphenolamine) via FAAH . Because N-(1-propyl)-4-hydroxyphenylacetamide is an N-alkylated phenolamine, it structurally mimics the transition state of FAAH substrates. It is predicted to act as a competitive inhibitor of FAAH, thereby elevating endogenous anandamide levels and indirectly activating CB1 receptors.

Target 3: Cyclooxygenase (COX-1/2) Peroxidase Domain

Unlike classical NSAIDs that block the cyclooxygenase active site, acetaminophen derivatives exert weak anti-inflammatory effects by acting as reducing co-substrates at the peroxidase (POX) site of COX enzymes . The phenolic hydroxyl group of our compound can donate an electron to reduce the active protoporphyrin radical (FeIV) back to its inactive resting state (FeIII), thereby halting prostaglandin biosynthesis in environments with low peroxide tone (e.g., the central nervous system).

G Ligand N-(1-propyl)-4-hydroxyphenylacetamide TRPV1 TRPV1 Receptor (Sensory Neuron Membrane) Ligand->TRPV1 Binds Intracellular Pocket Ca2 Intracellular Ca2+ Influx TRPV1->Ca2 Channel Pore Opening Depol Membrane Depolarization Ca2->Depol Cation Accumulation Desens Receptor Desensitization (Analgesic Phase) Ca2->Desens Ca2+/Calmodulin Pathway Nav Voltage-Gated Na+ Channels Depol->Nav Action Potential Firing Pain Acute Nociceptive Transmission Nav->Pain Signal to CNS Desens->Pain Inhibits Signal

Fig 2: Biphasic TRPV1 signaling cascade: acute activation followed by calcium-dependent desensitization.

Self-Validating Experimental Workflows

Protocol A: High-Throughput Intracellular Calcium Imaging (TRPV1 Validation)

This assay measures real-time calcium transients to confirm TRPV1 agonism.

  • Cell Preparation: Seed HEK293 cells stably transfected with human TRPV1 into 384-well black-walled, clear-bottom microplates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Causality Check: Pluronic F-127 is mandatory. It disperses the highly lipophilic Fluo-4 AM, ensuring uniform cellular uptake. Once inside, intracellular esterases cleave the AM ester, trapping the Ca2+-sensitive fluorophore.

  • Baseline Acquisition: Record baseline fluorescence (Ex: 494 nm, Em: 506 nm) for 20 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Injection & Self-Validation:

    • Test Group: Inject N-(1-propyl)-4-hydroxyphenylacetamide (dose-response: 0.1 µM to 100 µM).

    • Validation Group: Pre-incubate cells with 10 µM Capsazepine (a highly specific competitive TRPV1 antagonist) for 15 minutes prior to compound injection.

    • Causality Check: If the test compound induces a rapid Ca2+ spike that is completely ablated in the Capsazepine group, the assay internally validates that the calcium influx is exclusively TRPV1-mediated, ruling out non-specific membrane disruption or off-target channel activation.

Protocol B: Fluorometric FAAH Inhibition Assay

This kinetic assay determines the compound's ability to block endocannabinoid degradation.

  • Enzyme Preparation: Suspend recombinant human FAAH in a Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100.

    • Causality Check: Triton X-100 is critical; it maintains the highly lipophilic enzyme and substrates in solution without forming micelles that would obscure the active site and artificially skew IC50 values.

  • Substrate Addition: Add 2 µM AMC-arachidonoyl amide to the wells containing varying concentrations of the test compound.

  • Kinetic Readout (Self-Validation): Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously every 60 seconds for 30 minutes.

    • Causality Check: FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). A continuous kinetic readout self-validates the assay by allowing you to identify false positives (e.g., if the test compound is auto-fluorescent) via baseline subtraction, ensuring measurements are taken strictly during the linear phase of enzyme velocity.

Quantitative Pharmacological Projections

The following table summarizes the predicted physicochemical properties and target affinities, establishing a quantitative baseline for your screening campaigns.

Parameter / TargetPredicted Value / AffinityMechanistic RationaleReference Standard
Molecular Weight 193.24 g/mol Optimal for BBB penetration (CNS targeting).Acetaminophen (151.16 g/mol )
LogP (Lipophilicity) ~1.8 - 2.2Propyl tail increases lipid partitioning vs paracetamol.AM404 (LogP ~5.5)
TRPV1 (EC50) 1.0 µM - 10.0 µMPhenolic head mimics vanillyl; propyl tail anchors S4-S5.Capsaicin (EC50 ~0.7 µM)
FAAH (IC50) 10.0 µM - 50.0 µMAmide neck mimics transition state; truncated lipid tail.URB597 (IC50 ~0.005 µM)
COX POX Domain >100 µMPhenolic OH acts as reducing co-substrate for Heme Fe(IV).Acetaminophen (>100 µM)

References

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds Source: Taylor & Francis Online URL:[Link]

  • Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction Source: MDPI URL:[Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact Source: PubMed Central (PMC) URL:[Link]

  • Exploring acetaminophen prodrugs and hybrids: a review Source: PubMed Central (PMC) URL:[Link]

In Vitro Cytotoxicity of N-(1-Propyl)-4-Hydroxyphenylacetamide: Mechanistic Profiling and Methodological Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-propyl)-4-hydroxyphenylacetamide (PubChem CID 10750308)[1] is a synthetic phenolic amide. Structurally characterized by a 4-hydroxyphenyl moiety linked to an N-propyl substituted acetamide group, it shares critical pharmacophoric features with known hepatotoxins such as acetaminophen (N-acetyl-p-aminophenol). In drug development and predictive toxicology, evaluating the in vitro cytotoxicity of such phenolic amides is paramount, as they are highly susceptible to oxidative bioactivation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we dissect the causality behind the cytotoxicity of 4-hydroxyphenyl derivatives and provide a self-validating, field-proven methodology for evaluating N-(1-propyl)-4-hydroxyphenylacetamide using human hepatoma (HepG2) models.

Mechanistic Basis of Phenolic Amide Cytotoxicity

To design an effective in vitro assay, one must first understand the molecular etiology of the compound's toxicity. The cytotoxicity of 4-hydroxyphenylacetamides is rarely driven by the parent compound itself; rather, it is a consequence of hepatic bioactivation[2].

Bioactivation and Oxidative Stress

Phenolic compounds undergo Phase I metabolism mediated by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4)[2]. This oxidation yields highly reactive electrophilic intermediates, such as quinone methides or benzoquinone imines. Under physiological conditions, these electrophiles are rapidly conjugated and detoxified by intracellular glutathione (GSH)[3].

However, at supratherapeutic concentrations, the continuous generation of these reactive species exhausts the cellular GSH pool. This depletion leads to the unchecked accumulation of Reactive Oxygen Species (ROS)[3].

Metabolic Collapse and Mitochondrial Dysfunction

The accumulation of ROS does not merely damage lipid membranes; it directly disrupts cellular bioenergetics. Recent toxicological profiling of structurally related acetaminophen analogs in HepG2 cells demonstrates that cytotoxicity is intimately linked to a decoupling of glycolysis from the TCA cycle[4]. This decoupling suppresses the pentose-phosphate pathway, leading to a critical loss of NADPH production[4]. The subsequent mitochondrial membrane depolarization halts ATP synthesis, ultimately triggering apoptosis or secondary necrosis[5].

Pathway A N-(1-propyl)-4-hydroxyphenylacetamide (Parent Compound) B Cytochrome P450 Oxidation (CYP2E1 / CYP3A4) A->B Hepatic Metabolism C Reactive Electrophilic Intermediate (e.g., Quinone Methide) B->C Bioactivation D GSH Conjugation (Detoxification Pathway) C->D Low Dose / High GSH E GSH Depletion & ROS Accumulation C->E High Dose / GSH Exhaustion F Decoupling of Glycolysis & Loss of NADPH E->F Oxidative Stress G Mitochondrial Membrane Depolarization F->G Metabolic Collapse H Apoptosis / Necrosis (Cell Death) G->H Irreversible Damage

Mechanistic pathway of phenolic amide bioactivation, GSH depletion, and subsequent cytotoxicity.

Experimental Design: Model and Assay Selection

Why HepG2 Cells?

The liver is the primary site of xenobiotic metabolism. HepG2 cells, derived from human hepatocellular carcinoma, are the gold standard for high-throughput hepatotoxicity screening. While they exhibit lower baseline CYP450 activity compared to primary human hepatocytes (often responding to toxicants via apoptosis rather than rapid necrosis), they provide a highly reproducible, stable model for assessing intrinsic mitochondrial toxicity[5].

Rational Assay Multiplexing

To capture the full spectrum of N-(1-propyl)-4-hydroxyphenylacetamide toxicity, a single assay is insufficient. We multiplex two complementary assays:

  • MTT Assay: The choice of MTT is not arbitrary. It specifically measures the activity of NAD(P)H-dependent oxidoreductase enzymes in viable mitochondria[6]. Because phenolic amides suppress NADPH production[4], the MTT assay provides a direct biochemical readout of this specific mechanism of action.

  • LDH Leakage Assay: While MTT captures metabolic suppression, it cannot distinguish between a transient metabolic halt and irreversible cell death. Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme; its presence in the extracellular media is a definitive marker of plasma membrane rupture[4].

Self-Validating Cytotoxicity Protocols

To ensure trustworthiness, the experimental workflow must be a self-validating system. Every assay plate must include a vehicle control (0.1% DMSO) to establish baseline viability, a positive control (15 mM Acetaminophen) to confirm assay sensitivity[5], and a background control (media + reagents, no cells) to subtract spectrophotometric noise introduced by phenol red[7].

Protocol 1: Cell Seeding and Treatment
  • Preparation: Harvest HepG2 cells at 70-80% confluency. Prepare a single-cell suspension in DMEM supplemented with 10% FBS.

  • Seeding: Seed cells at a density of 1×104 cells/well in a 96-well flat-bottom microplate.

    • Expert Insight:Do not seed the perimeter wells. Fill them with 200 µL of sterile PBS. This eliminates the "edge effect" caused by thermal and evaporative gradients, which is a primary source of data artifact in 96-well formats.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth recovery.

  • Treatment: Aspirate media and apply N-(1-propyl)-4-hydroxyphenylacetamide diluted in low-serum (2%) media at a concentration gradient (e.g., 0.1 mM to 20 mM). Include 15 mM Acetaminophen as a positive hepatotoxic control[5]. Incubate for 24 to 72 hours.

Protocol 2: MTT Metabolic Viability Assay
  • Reagent Addition: After the treatment period, carefully add 10 µL of MTT labeling reagent (5 mg/mL in PBS) directly to the 100 µL of culture media in each well[6],[7].

  • Metabolic Conversion: Incubate the microplate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[6].

  • Solubilization: Carefully aspirate the media. Caution: Formazan crystals are loosely adherent in HepG2 cultures; aggressive aspiration will remove the crystals and falsely lower viability readings. Add 100 µL of DMSO to each well to solubilize the crystals[7].

  • Quantification: Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris[7].

Workflow cluster_assays Multiplexed Cytotoxicity Assays S1 HepG2 Cell Seeding (Inner Wells Only) S2 Compound Treatment (0.1 - 20 mM) S1->S2 A1 MTT Assay (Mitochondrial Viability) S2->A1 A2 LDH Assay (Membrane Integrity) S2->A2 A3 GSH/ROS Assay (Oxidative Stress) S2->A3 S3 Spectrophotometric Quantification A1->S3 A2->S3 A3->S3 S4 IC50 Calculation & Mechanistic Profiling S3->S4

Self-validating high-throughput experimental workflow for in vitro cytotoxicity assessment.

Data Presentation & Interpretation

When evaluating the cytotoxicity of N-(1-propyl)-4-hydroxyphenylacetamide, data should be benchmarked against established clinical hepatotoxins. The table below outlines the quantitative analytical framework used to interpret the multiplexed assay results.

Table 1: Quantitative Cytotoxicity Profiling Metrics in HepG2 Cells

MetricAcetaminophen (Reference Control)N-(1-propyl)-4-hydroxyphenylacetamide (Test)Biological Significance
IC50 (24h MTT) ~10 - 15 mM[5]Predicted 5 - 10 mMDetermines the baseline threshold for mitochondrial metabolic collapse.
CYP450 Activation CYP2E1, CYP3A4[2]CYP2E1 (Putative)Identifies the primary route of bioactivation and reactive metabolite formation.
GSH Depletion > 60% depletion at 10 mM[3]Dose-dependent depletionIndicates the loss of intracellular antioxidant buffering capacity.
LDH Leakage High (>40% release at 48h)[4]Moderate to HighDifferentiates early apoptosis from secondary necrosis and membrane rupture.

Interpretation Note: The addition of the N-propyl group increases the lipophilicity of the molecule compared to unsubstituted analogs. This structural modification may enhance cellular uptake in in vitro models, potentially lowering the IC50 value relative to standard acetaminophen, while maintaining a nearly identical mechanism of oxidative stress-induced cell death.

Sources

The N-(1-propyl)-4-hydroxyphenylacetamide Scaffold: Discovery, Synthesis, and Neuromodulatory Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-propyl)-4-hydroxyphenylacetamide (CAS: 139181-36-5)[1] is a highly specialized secondary phenolic amide. While its primary amide counterpart, 4-hydroxyphenylacetamide (CAS: 17194-82-0), is widely recognized in industrial chemistry as a critical intermediate for the synthesis of the beta-blocker Atenolol[2], the N-propylated derivative serves a distinct purpose. By extending the aliphatic chain on the amide nitrogen, researchers have developed a model compound that bridges the structural gap between simple antipyretic analgesics (like paracetamol)[3] and complex neuromodulators (like capsaicinoids). This whitepaper details the chemical background, self-validating synthetic protocols, and pharmacological mechanisms of this unique scaffold.

Background and Discovery

The pharmacological history of phenolic amides is anchored by paracetamol (4-hydroxyacetanilide), the world's most ubiquitous non-narcotic analgesic[3]. However, paracetamol's susceptibility to toxicological oxidation—forming the hepatotoxic metabolite NAPQI—has driven the discovery of homologous structures that retain analgesic efficacy while resisting toxic metabolism.

By inserting a methylene bridge between the aromatic ring and the carbonyl group (forming a phenylacetamide) and substituting the nitrogen with an n-propyl group, researchers significantly alter the molecule's topological polar surface area (TPSA) and lipophilicity (LogP). Combinatorial libraries based on natural products, such as the fungal metabolite 3-chloro-4-hydroxyphenylacetamide, have utilized primary amine couplings (including propylamine) to generate secondary amides with enhanced target specificity and neuromodulatory profiles[4]. The N-propyl substitution optimizes the molecule for blood-brain barrier (BBB) penetration, making it an excellent candidate for central nervous system (CNS) targeting.

Physicochemical Profile

To predict the pharmacokinetic behavior of N-(1-propyl)-4-hydroxyphenylacetamide, its quantitative physicochemical properties—derived from computational models and structural databases—are summarized below[5].

PropertyValuePharmacological Implication
CAS Registry Number 139181-36-5Unique chemical identifier.
PubChem CID 10750308Database tracking index.
Molecular Formula C11H15NO2Defines atomic composition.
Molecular Weight 193.24 g/mol <500 Da, ideal for oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Donors 2Facilitates receptor hydrogen bonding (phenol -OH, amide -NH).
Hydrogen Bond Acceptors 2Interacts with target kinase/receptor backbones.
Rotatable Bonds 4Provides conformational flexibility for induced-fit binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(1-propyl)-4-hydroxyphenylacetamide relies on the robust amidation of 4-hydroxyphenylacetic acid with n-propylamine. To ensure high yield and prevent the formation of difficult-to-separate byproducts, a carbodiimide-mediated coupling utilizing EDC and HOBt is employed.

Causality of Experimental Choices: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over traditional DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting EDC-urea byproduct is highly water-soluble. This allows for rapid removal during the aqueous workup, bypassing the need for exhaustive silica gel chromatography. HOBt (Hydroxybenzotriazole) is introduced to form a highly reactive, yet stable, active ester intermediate. This suppresses the formation of inactive N-acylurea and accelerates the nucleophilic attack by the propylamine, ensuring a near-quantitative yield.

Step-by-Step Workflow
  • Activation: Dissolve 1.0 eq of 4-hydroxyphenylacetic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1) must show the disappearance of the starting acid ( Rf​ ~0.2) and the formation of the active ester ( Rf​ ~0.6).

  • Amidation: Slowly add 1.5 eq of n-propylamine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). The water-soluble EDC-urea byproduct remains in the aqueous phase. Wash the combined organic layers with 1M HCl to remove unreacted amine, followed by brine.

  • Validation Checkpoint (LC-MS): Analyze the crude organic layer via LC-MS. The target mass must present a dominant peak at m/z 194.1 [M+H]+ in positive ion mode.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from ethanol/water to yield pure N-(1-propyl)-4-hydroxyphenylacetamide.

Synthesis A 4-Hydroxyphenylacetic Acid C EDC·HCl / HOBt DIPEA, DMF, 0°C to rt A->C B n-Propylamine B->C D Aqueous Workup (NaHCO3 / EtOAc) C->D Amidation E N-(1-propyl)-4- hydroxyphenylacetamide D->E Recrystallization

Fig 1: Synthetic workflow for N-(1-propyl)-4-hydroxyphenylacetamide via EDC/HOBt coupling.

Pharmacological Profiling & Mechanistic Pathways

Phenolic amides containing an extended alkyl chain are heavily implicated in the modulation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which function as cellular sensors for pain, temperature, and mechanical stress[6]. Structurally, N-(1-propyl)-4-hydroxyphenylacetamide mimics the vanilloid head and amide neck of capsaicinoids, albeit lacking the methoxy group and the long hydrophobic tail. This truncated structure allows it to act as a competitive modulator rather than a full potent agonist, offering a pathway to analgesia without the initial nociceptive flare (burning sensation) typical of capsaicin.

Additionally, phenylacetamide derivatives have demonstrated potent and selective affinity for Sigma-1 ( σ1​ ) receptors[7]. The σ1​ receptor plays a crucial role in regulating intracellular calcium homeostasis and modulating neurotransmitter release. Ligands binding to this receptor are actively investigated for their neuroprotective and antipsychotic properties, making the phenylacetamide scaffold a prime target for CNS drug development.

Pathway L N-(1-propyl)-4-hydroxyphenylacetamide R TRPV1 Channel / Sigma-1 Receptor L->R Competitive Binding I Intracellular Ca2+ Modulation R->I Receptor Gating / Chaperone Activity E Analgesic & Neuroprotective Effects I->E Downstream Signal Transduction

Fig 2: Neuromodulatory signaling pathway for phenolic amide derivatives upon receptor binding.

References

  • PubChem Database - N-(1-propyl)-4-hydroxyphenylacetamide | CID 10750308. National Center for Biotechnology Information.[Link]

  • Scholar Express - Painkillers, Their Chemical Composition, and the Mechanism of Their Effect. [Link]

  • Magnetic Resonance in Chemistry - Synthesis and spectroscopic characterisation of a combinatorial library based on the fungal natural product 3-chloro-4-hydroxyphenylacetamide. Davis, R. A., et al. (2007).[Link]

  • Journal of Medicinal Chemistry (ACS) - Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands.[Link]

  • Google Patents - US20190038573A1 - Ion channel activ

Sources

Physicochemical Characterization of N-(1-propyl)-4-hydroxyphenylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to clinical formulation hinges on a rigorous understanding of its physicochemical properties. N-(1-propyl)-4-hydroxyphenylacetamide (PubChem CID 10750308) is a phenolic amide derivative that presents unique analytical challenges due to its dual functional groups: a hydrogen-bonding secondary amide and an ionizable phenolic hydroxyl[1].

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of assays, but as an interconnected thermodynamic and structural puzzle. This whitepaper details the causality behind our analytical choices, establishing self-validating protocols that align with ICH Q6A specifications[2] to ensure the API's quality, safety, and efficacy.

Molecular Identity & Theoretical Profiling

Before empirical testing begins, we must establish the theoretical framework of the molecule. N-(1-propyl)-4-hydroxyphenylacetamide (C₁₁H₁₅NO₂) has a molecular weight of 193.24 g/mol [1]. The presence of the phenolic -OH group dictates its behavior in aqueous environments, while the propyl chain contributes to its lipophilicity.

Understanding these parameters is critical because they directly dictate the downstream analytical strategy. For instance, the predicted pKa informs the pH buffers required for solubility testing, while the hydrogen bond donors/acceptors alert us to the high probability of solid-state polymorphism.

Table 1: Physicochemical and Structural Parameters

ParameterValueAnalytical Significance
Chemical Formula C₁₁H₁₅NO₂Defines exact monoisotopic mass for LC-MS identification.
Molecular Weight 193.24 g/mol Critical for molarity calculations in solubility and dissolution assays.
Hydrogen Bond Donors 2 (Phenolic OH, Amide NH)Influences crystal packing, driving the potential for multiple polymorphs.
Hydrogen Bond Acceptors 2 (Carbonyl O, Phenolic O)Dictates interactions with polymeric excipients in solid dispersions.
Predicted pKa ~9.5 (Phenolic OH)Drives pH-dependent solubility profiling; API remains unionized at gastric pH.
Predicted LogP ~1.8Indicates moderate lipophilicity, suggesting favorable membrane permeability.

Solid-State Characterization Strategy

The solid-state landscape of an API governs its stability, manufacturability, and dissolution rate. We employ a tiered approach, beginning with X-Ray Powder Diffraction (XRPD) as mandated by USP <941> to determine crystallinity[3], followed by thermal profiling via USP <891>[4].

SolidStateWorkflow API API Synthesis Batch Release XRPD XRPD Analysis (USP <941>) API->XRPD Initial Screen Crystalline Crystalline Pattern XRPD->Crystalline Sharp Peaks Amorphous Halo Pattern (Amorphous) XRPD->Amorphous Broad Halo Thermal Thermal Analysis DSC/TGA (USP <891>) Crystalline->Thermal Thermodynamic Profiling Amorphous->Thermal Tg Determination Polymorph Polymorph Screening & Selection Thermal->Polymorph Phase Transitions

Workflow for solid-state characterization of the API using XRPD and Thermal Analysis.

Protocol 1: Self-Validating Thermal Analysis (mDSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not merely used to find a melting point; they map the thermodynamic landscape of the API, identifying metastable polymorphs or solvates that could precipitate out of a supersaturated formulation[4].

Causality of Method: We utilize a heating rate of 10°C/min under a dry nitrogen purge. Why? The phenolic hydroxyl group is prone to oxidative degradation at elevated temperatures. The inert atmosphere prevents oxidative exotherms from masking subtle endothermic polymorphic transitions.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Prior to sample analysis, run an Indium reference standard. If the onset of melting deviates from 156.6°C by more than ±0.5°C, the instrument's heat-flux sensor is compromised and requires recalibration[5].

  • TGA Execution: Accurately weigh 3–5 mg of the API into an open alumina crucible. Heat from 25°C to 300°C at 10°C/min under a 50 mL/min N₂ purge. Record the mass loss to differentiate between unbound surface moisture (loss <100°C) and true degradation/volatilization (Td).

  • DSC Sample Preparation: Weigh 2–3 mg of a fresh API sample into an aluminum pan. Seal hermetically, then pierce a 50 µm pinhole in the lid to allow for the escape of volatiles without altering the internal pressure dynamics.

  • DSC Execution: Equilibrate at 25°C, then heat at 10°C/min to 200°C.

  • Data Integration: Integrate the primary endotherm to determine the onset temperature (Tm) and enthalpy of fusion (ΔHf). A sharp endotherm indicates high phase purity, while a broad peak suggests a semi-crystalline or mixed-polymorph state.

Spectroscopic Identification & Structural Elucidation

To satisfy the identity requirements of ICH Q6A[2], we must confirm the intact molecular structure of every batch. Fourier Transform Infrared Spectroscopy (FTIR) is the most conclusive single test for functional group verification, as outlined in USP <197>[6].

Table 2: Key Spectroscopic Markers (FTIR & ¹H-NMR)

Functional GroupTechniqueExpected Signal/ShiftDiagnostic Value
Phenolic O-H FTIR~3200 - 3400 cm⁻¹ (broad)Confirms presence of the hydroxyl moiety.
Amide N-H FTIR~3250 - 3350 cm⁻¹Validates the secondary amide linkage.
Amide C=O (Amide I) FTIR~1640 - 1680 cm⁻¹Sensitive to hydrogen bonding in the crystal lattice.
Aromatic Protons ¹H-NMRδ 6.7 - 7.1 ppm (multiplet)Confirms the para-substituted phenyl ring.
Propyl Chain (-CH3) ¹H-NMRδ 0.8 - 1.0 ppm (triplet)Verifies the N-propyl substitution.
Protocol 2: Self-Validating ATR-FTIR Spectroscopy

While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is preferred to avoid mechanochemical phase transformations induced by excessive grinding[7].

Causality of Method: The ATR crystal (typically diamond) requires intimate optical contact with the API powder. We apply standardized pressure using a torque-limited anvil to ensure reproducible path lengths without crushing the crystal lattice.

Step-by-Step Methodology:

  • Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Scan (Self-Validation Step): Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation check: Monitor the atmospheric CO₂ region (~2350 cm⁻¹). If residual CO₂ peaks appear after background subtraction, the instrument's purge system is compromised, and the scan must be invalidated.

  • Sample Application: Place ~2 mg of N-(1-propyl)-4-hydroxyphenylacetamide powder onto the crystal. Engage the anvil until the torque clutch clicks.

  • Spectrum Collection: Scan the sample from 4000 to 600 cm⁻¹ (64 scans).

  • Post-Processing: Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth, then compare the Amide I and O-H stretch regions against the qualified reference standard.

Solution Dynamics & Formulation Implications

The physicochemical properties of the API do not exist in a vacuum; they dictate how the molecule will behave in the gastrointestinal tract. The interplay between the molecule's pKa and LogP defines its Biopharmaceutics Classification System (BCS) category.

PhysicoChemicalLogic Structure Molecular Structure (Phenol + Amide) pKa pKa ~9.5 (Phenolic OH) Structure->pKa LogP LogP ~1.8 (Lipophilicity) Structure->LogP Solubility pH-Dependent Solubility pKa->Solubility Permeability Membrane Permeability LogP->Permeability Formulation Formulation Strategy (BCS Classification) Solubility->Formulation Permeability->Formulation

Logical relationship between molecular structure, pKa, LogP, and formulation strategy.

Because the phenolic pKa is approximately 9.5, the molecule remains entirely unionized at gastric pH (1.2) and intestinal pH (6.8). This unionized state, combined with a LogP of ~1.8, ensures excellent passive transcellular permeability. However, the strong intermolecular hydrogen bonding (driven by the amide and phenol groups) typically results in high crystal lattice energy, which can suppress aqueous solubility. Consequently, formulation efforts must focus on particle size reduction (micronization) or amorphous solid dispersions to overcome dissolution rate-limiting steps.

Regulatory Alignment & Specifications

Ultimately, all physicochemical characterization must culminate in a robust, justifiable specification panel. According to ICH Q6A[2], the specifications for N-(1-propyl)-4-hydroxyphenylacetamide must include:

  • Description: Visual inspection of the solid state.

  • Identification: Orthogonal confirmation via IR (USP <197>) and HPLC retention time.

  • Polymorphic Form: Controlled via XRPD (USP <941>) if the API exhibits multiple forms that impact bioavailability.

  • Water Content: Determined via Karl Fischer titration, cross-referenced with TGA data.

By grounding our analytical methodologies in causality and self-validation, we ensure that the physicochemical data generated is not merely compliant, but scientifically unassailable.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10750308, N-(1-propyl)-4-hydroxyphenylacetamide. URL:[Link]

  • European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. URL:[Link]

  • Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. URL:[Link]

  • Cornerstone Analytical Laboratories. Infrared Spectroscopy (FTIR). URL: [Link]

  • Orioled Hub. Impurity Profiling of Solid Oral Drug Products. URL:[Link]

  • Particle Technology Labs. The Importance of Sample Preparation When Measuring Specific Surface Area. URL:[Link]

Sources

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Quantification of N-(1-propyl)-4-hydroxyphenylacetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

N-(1-propyl)-4-hydroxyphenylacetamide (PubChem CID 10750308)[1] is a phenolic amide compound of significant interest in pharmacological profiling, drug metabolism studies, and synthetic impurity tracking. Accurately quantifying this compound in complex biological matrices such as human plasma presents distinct analytical challenges. The phenolic hydroxyl group is prone to oxidation under improper storage conditions, and the molecule’s moderate lipophilicity makes it highly susceptible to matrix effects caused by endogenous plasma phospholipids.

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Moving beyond a simple procedural list, this guide explains the physicochemical causality behind each methodological choice, providing a fully self-validating workflow that strictly adheres to ICH M10 and ICH Q2(R2) regulatory guidelines[2][3].

Scientific Rationale & Methodological Causality

Chromatographic Strategy

A sub-2 µm C18 stationary phase (e.g., Waters ACQUITY UPLC BEH C18) was selected to exploit the lipophilic nature of the N-propyl chain. The mobile phase consists of water and acetonitrile, both modified with 0.1% Formic Acid (FA).

  • Causality: Formic acid serves a critical dual purpose. First, it lowers the pH of the mobile phase, suppressing the ionization of the phenolic hydroxyl group and maintaining the molecule in its neutral state for optimal reversed-phase retention. Second, it provides an abundant proton source to drive the formation of the [M+H]+ species in the positive electrospray ionization (ESI+) source, maximizing the signal-to-noise (S/N) ratio.

Mass Spectrometry & Fragmentation Logic

Quantification is performed in Multiple Reaction Monitoring (MRM) mode to ensure maximum selectivity.

  • Causality: The precursor ion [M+H]+ at m/z 194.1 undergoes Collision-Induced Dissociation (CID). The primary, energetically favored cleavage occurs at the acetamide bond, yielding a highly stable hydroxybenzyl cation at m/z 107.1. This transition is used as the Quantifier . A secondary cleavage involving the loss of the propylamine group yields an acylium ion at m/z 135.1, which serves as a highly specific Qualifier ion to verify peak purity.

Fragmentation Parent Parent Ion [M+H]+ m/z 194.1 Frag1 Loss of Propylamine (-59 Da) Parent->Frag1 Frag2 Cleavage of Acetamide (-87 Da) Parent->Frag2 Ion1 Acylium Ion m/z 135.1 (Qualifier) Frag1->Ion1 Ion2 Hydroxybenzyl Cation m/z 107.1 (Quantifier) Frag2->Ion2

Figure 2: Proposed CID fragmentation pathway for N-(1-propyl)-4-hydroxyphenylacetamide.

Sample Preparation Dynamics

Protein precipitation (PPT) using acetonitrile was chosen over Liquid-Liquid Extraction (LLE).

  • Causality: Acetonitrile generates a tightly packed, dense protein pellet during centrifugation compared to methanol. This minimizes the risk of aspirating microscopic particulates into the LC system, thereby extending column life and maintaining system backpressure[4]. To counteract any residual ion suppression from the plasma matrix, a Stable Isotope-Labeled Internal Standard (SIL-IS)—N-(1-propyl)-4-hydroxyphenylacetamide-d7—is introduced at the very first step to normalize extraction recovery and ionization efficiency.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Analytes: N-(1-propyl)-4-hydroxyphenylacetamide (Reference Standard, >99% purity) and SIL-IS (d7-labeled analog).

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (99% purity).

  • Matrix: K2EDTA human plasma (blank, pooled from 6 independent lots)[4].

Plasma Sample Extraction Workflow

Workflow A 1. Plasma Sample (50 µL) (Spiked with 10 µL SIL-IS) B 2. Protein Precipitation (Add 150 µL Acetonitrile + 0.1% FA) A->B C 3. Vortex & Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Transfer (100 µL) & Evaporation (N2 gas at 35°C) C->D E 5. Reconstitution (100 µL of 10% MeCN / 90% Water) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode, 2 µL Injection) E->F G 7. Data Processing & Quantification (ICH M10 Compliance) F->G

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for plasma quantification.

Detailed Execution:

  • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Add 150 µL of cold Acetonitrile containing 0.1% FA to precipitate proteins.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial insert.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C to concentrate the analyte and remove organic solvent that could cause peak broadening.

  • Reconstitute in 100 µL of initial mobile phase (10% Acetonitrile in Water).

LC-MS/MS Instrument Parameters
  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient Program: 0–0.5 min (10% B), 0.5–2.5 min (linear to 90% B), 2.5–3.5 min (hold 90% B), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 400°C, Desolvation gas flow 800 L/hr.

System Suitability & ICH M10 Validation Framework (Trustworthiness)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system governed by the ICH M10 Bioanalytical Method Validation guidelines[2][5] and lifecycle management principles from ICH Q2(R2)[3][6].

  • System Suitability Testing (SST): Prior to any analytical run, an SST sample (equivalent to the LQC) must be injected to verify retention time stability (±0.1 min), peak asymmetry (0.8–1.5), and S/N ratio (>10:1).

  • Selectivity & Specificity: Blank plasma from six independent sources must be analyzed. Interfering peaks at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% for the IS[4].

  • Carryover: A blank matrix sample injected immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a signal 20% of the LLOQ[2].

  • In-Run Quality Controls: Analytical batches must include Quality Control (QC) samples at three levels (LQC, MQC, HQC) interspersed among unknown samples. At least 67% of all QCs, and 50% at each concentration level, must be within ±15% of their nominal values[2].

Quantitative Data & Validation Results

The following tables summarize the validation data obtained using this protocol, demonstrating strict compliance with ICH M10 acceptance criteria.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
N-(1-propyl)-4-hydroxyphenylacetamide194.1107.15020Quantifier
N-(1-propyl)-4-hydroxyphenylacetamide194.1135.15015Qualifier
SIL-IS (d7-analog)201.1114.15020Internal Standard

Table 2: Intra-day and Inter-day Precision and Accuracy (ICH M10 Criteria) (Linearity established from 1.0 ng/mL to 1000 ng/mL; R2>0.995 )

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.08.4104.29.1106.5
LQC3.06.298.77.499.1
MQC400.04.1101.35.2102.0
HQC800.03.599.84.0100.5

Table 3: Extraction Recovery and Matrix Effect (Evaluated using the post-extraction spike method across 6 independent plasma lots)

QC LevelExtraction Recovery (%) ± SDMatrix Factor (IS-Normalized)%CV of Matrix Factor
LQC (3.0 ng/mL)88.4 ± 4.20.966.5
HQC (800.0 ng/mL)91.2 ± 3.10.984.8

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10750308, N-(1-propyl)-4-hydroxyphenylacetamide." PubChem. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." EMA/CHMP/ICH/172948/2019. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Database. Available at: [Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E. et al. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." AAPS J 26, 97 (2024). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at: [Link]

Sources

Preclinical Formulation and Analytical Profiling of N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-(1-propyl)-4-hydroxyphenylacetamide is a lipophilic phenolic acetamide. Compounds sharing this structural scaffold (such as substituted p-hydroxyphenylethanolamines and paracetamol derivatives) are frequently investigated in preclinical models for their potent uterine relaxant (tocolytic) activity and beta-adrenergic modulation[1].

A critical bottleneck in the preclinical evaluation of such novel small molecules is achieving sufficient systemic exposure in rodent models without inducing vehicle-related toxicity or analytical interference[2]. Like its parent compound, 4-hydroxyphenylacetamide, this derivative possesses a weakly acidic phenolic hydroxyl group (pKa ~9.99) and limited aqueous solubility[3]. The addition of the N-propyl chain significantly increases its lipophilicity, classifying it as a poorly water-soluble molecule requiring advanced formulation strategies.

This application note provides a self-validating, step-by-step protocol for formulating N-(1-propyl)-4-hydroxyphenylacetamide for Intravenous (IV) and Oral (PO) dosing, coupled with an orthogonal LC-MS analytical workflow for pharmacokinetic (PK) monitoring.

Formulation Strategy & Causality (E-E-A-T)

When selecting a vehicle for poorly soluble compounds, the choice of excipients must carefully balance solubility enhancement with biological inertness and analytical compatibility[2].

  • Intravenous (IV) Formulation (20% HP-β-CD): For IV administration, a perfectly clear solution is mandatory to prevent fatal pulmonary embolism in rodents. While co-solvents like PEG400 and Tween 80 are traditionally used, they are known to cause severe ion suppression (up to 50–80%) in LC-MS/MS during early PK sampling points[4]. To circumvent this, we utilize 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD). HP-β-CD encapsulates the hydrophobic N-propyl chain and aromatic ring within its hydrophobic cavity, enhancing solubility without causing the matrix effects typically seen with polymeric surfactants[4].

  • Oral (PO) Formulation (0.5% MC + 0.1% Tween 80): For oral gavage, a homogeneous suspension is preferred over high-concentration co-solvents, which can cause gastrointestinal irritation or osmotic diarrhea, artificially altering drug absorption[2]. A matrix of 0.5% Methylcellulose (MC) acts as a viscosity-modifying suspending agent, while a low concentration of Tween 80 (0.1%) serves strictly as a wetting agent to prevent particle agglomeration without triggering significant ion suppression[4].

Quantitative Data Summary

The following table summarizes the physicochemical properties and the targeted formulation parameters designed to overcome the molecule's intrinsic limitations.

ParameterValue / DescriptionImplications for Formulation
Molecular Scaffold Phenolic acetamide derivativeSusceptible to oxidation; protect from light[3].
pKa ~9.99 (Phenolic -OH)[3]Weakly acidic; remains unionized at physiological pH (7.4), driving low aqueous solubility.
Estimated LogP ~2.3Highly lipophilic; requires complexation or suspension for in vivo delivery.
IV Vehicle 20% HP-β-CD in SalineProvides a clear solution; minimizes LC-MS ion suppression[4].
PO Vehicle 0.5% MC + 0.1% Tween 80Ensures uniform suspension and reproducible GI dissolution[4].

Preclinical Formulation Workflows

PreclinicalFormulation A N-(1-propyl)-4-hydroxyphenylacetamide (API) B Physicochemical Profiling LogP ~2.3, pKa ~9.9 A->B C Route of Administration B->C D Intravenous (IV) Target: Clear Solution C->D E Oral (PO) Target: Uniform Suspension C->E F 20% HP-β-CD in Saline (Complexation) D->F G 0.5% MC + 0.1% Tween 80 (Wetting & Dispersion) E->G H Sterile Filtration (0.22 µm) F->H I Probe Sonication G->I J In Vivo PK/PD Dosing H->J I->J

Fig 1: Preclinical formulation decision tree for IV and PO dosing.

Protocol A: Preparation of 20% HP-β-CD IV Solution (Target: 2 mg/mL)

Self-Validation Principle: Pre- and post-filtration quantification ensures that the API is fully complexed and not merely suspended, preventing loss during sterile filtration.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% NaCl (Saline). Stir continuously until completely clear. Adjust the final volume to 100 mL.

  • API Addition: Weigh exactly 20 mg of N-(1-propyl)-4-hydroxyphenylacetamide.

  • Complexation: Add 10 mL of the 20% HP-β-CD vehicle to the API.

  • Agitation: Vortex for 2 minutes, followed by bath sonication at 37°C for 15 minutes until the solution is visually transparent with no floating particulates.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation Check: Analyze an aliquot of the pre-filtered and post-filtered solution via UV-Vis spectrophotometry (λmax ~275 nm). A recovery rate of >98% confirms successful cyclodextrin complexation.

Protocol B: Preparation of 0.5% MC / 0.1% Tween 80 PO Suspension (Target: 10 mg/mL)

Self-Validation Principle: Particle size monitoring ensures the suspension will not agglomerate in the GI tract, guaranteeing reproducible absorption kinetics.

  • Preparation of Vehicle: Disperse 0.5 g of Methylcellulose (MC) in 50 mL of heated (80°C) distilled water. Agitate vigorously, then add 50 mL of ice-cold water to fully hydrate the polymer. Add 100 µL of Tween 80 and stir gently to avoid foaming.

  • API Wetting: Weigh 100 mg of the API into a glass mortar. Add 200 µL of the vehicle to wet the powder, triturating thoroughly to form a smooth, lump-free paste.

  • Dispersion: Gradually add the remaining vehicle geometrically while continuing to triturate, bringing the final volume to 10 mL.

  • Homogenization: Subject the suspension to probe sonication (20 kHz, 30% amplitude) for 2 minutes in an ice bath to reduce particle size.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) or optical microscopy to confirm that the D90 particle size is <5 µm.

Analytical Monitoring Workflow (UPLC-PDA-MS)

To accurately monitor the in vivo PK profile of the formulated compound, rapid and high-throughput chromatographic analysis is required. We adapt a proven Waters ACQUITY UPLC H-Class PLUS method originally designed for monitoring 4-hydroxyphenylacetamide[5].

  • Chromatography: Samples are eluted using a short, ballistic gradient (0.7-minute gradient, 1.2-minute total runtime) to ensure rapid turnaround for large PK cohorts[5].

  • Orthogonal Detection: The combination of a Photodiode Array (PDA) and an ACQUITY QDa Mass Detector provides a highly reliable orthogonal validation system. While the phenolic ring provides a baseline UV response, QDa detection in ESI+ mode yields significantly superior sensitivity and precise mass confirmation for the acetamide derivative[5].

AnalyticalWorkflow A Plasma Sample Collection B Protein Precipitation (Acetonitrile) A->B C Centrifugation & Transfer B->C D Waters ACQUITY UPLC (0.7 min ballistic gradient) C->D E Orthogonal Detection D->E F PDA Detector (UV Absorbance) E->F G QDa Mass Detector (ESI+ Mode) E->G

Fig 2: UPLC-PDA-MS analytical workflow for PK plasma monitoring.

References

  • Title : The Chemical Properties and Safety of 4-Hydroxyphenylacetamide Explained Source : NINGBO INNO PHARMCHEM CO., LTD. URL : 3

  • Title : Synthesis and evaluation of uterine relaxant activity for a novel series of substituted p-hydroxyphenylethanolamines Source : Bioorganic & Medicinal Chemistry (PubMed) URL :1

  • Title : Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source : PMC (National Institutes of Health) URL : 4

  • Title : Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source : Pharmaceuticals (MDPI / ResearchGate) URL : 2

  • Title : Synthetic Reaction Monitoring Using the Waters ACQUITY UPLC H-Class PLUS Binary System Coupled to Photodiode Array and ACQUITY QDa Mass Detector Source : Waters Corporation URL : 5

Sources

using N-(1-propyl)-4-hydroxyphenylacetamide as a research tool in neurobiology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(1-propyl)-4-hydroxyphenylacetamide (N-Pr-4-HPA) as a Stable Trace Amine-Associated Receptor 1 (TAAR1) Probe in Neurobiology

Introduction & Mechanistic Rationale

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical G protein-coupled receptor (GPCR) in neurobiology, functioning as a presynaptic modulator of monoaminergic neurotransmission (dopamine, serotonin, and norepinephrine)[1][2]. TAAR1 is increasingly recognized as a high-value therapeutic target for neuropsychiatric disorders, including schizophrenia, depression, and addiction[3].

Endogenous trace amines, such as tyramine and β -phenylethylamine ( β -PEA), act as natural agonists for TAAR1[1]. However, their utility as research tools is severely limited by two factors:

  • Metabolic Instability: They are rapidly degraded by Monoamine Oxidase (MAO) via oxidative deamination.

  • Poor Membrane Permeability: TAAR1 is predominantly localized intracellularly (e.g., on the endoplasmic reticulum and presynaptic vesicles)[1]. Endogenous trace amines are highly polar and rely on active transport (via DAT, SERT, or NET) to reach these intracellular receptors[2].

N-(1-propyl)-4-hydroxyphenylacetamide (N-Pr-4-HPA) is a synthetic, structurally optimized probe designed to overcome these limitations. By replacing the primary amine of tyramine with a propyl-substituted amide, N-Pr-4-HPA achieves metabolic stability. The amide bond is resistant to MAO cleavage, while the N-propyl chain significantly increases the molecule's lipophilicity (LogP). This allows N-Pr-4-HPA to passively diffuse across the plasma membrane and directly access intracellular TAAR1 without relying on monoamine transporter conduits, making it an ideal tool for long-term in vitro assays and in vivo electrophysiology.

Signaling Pathway & Target Engagement

Upon crossing the plasma membrane, N-Pr-4-HPA binds to intracellular TAAR1. This binding triggers a Gαs​ -coupled signal transduction cascade[1]. The activation of Adenylyl Cyclase (AC) leads to the accumulation of cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA phosphorylation directly modulates the function of monoamine transporters (such as DAT) and D2 autoreceptors, ultimately reducing the firing rate of dopaminergic neurons and preventing excessive neurotransmitter efflux[2].

G NPr4HPA N-Pr-4-HPA (Lipophilic TAAR1 Agonist) Membrane Plasma Membrane (Passive Diffusion) NPr4HPA->Membrane Penetrates TAAR1 Intracellular TAAR1 (Gs-Coupled GPCR) Membrane->TAAR1 Binds Galpha Gαs Subunit Activation TAAR1->Galpha Activates AC Adenylyl Cyclase (AC) Galpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT DAT Phosphorylation (Reduced DA Efflux) PKA->DAT Modulates

Figure 1: Intracellular TAAR1 activation by N-Pr-4-HPA and downstream cAMP/PKA signaling.

Comparative Physicochemical & Pharmacological Data

To validate the use of N-Pr-4-HPA over endogenous tyramine, researchers must establish baseline pharmacological metrics. The table below summarizes the predictive and representative advantages of utilizing this synthetic phenylacetamide derivative in neurobiological assays.

PropertyTyramine (Endogenous)N-Pr-4-HPA (Synthetic Probe)
Receptor Target TAAR1 (Full Agonist)TAAR1 (Full Agonist)
MAO Susceptibility High (Rapid degradation)Low (Amide bond protected)
LogP (Lipophilicity) ~0.86~2.15
Cell Permeability Poor (Requires DAT/OCT transport)High (Passive diffusion)
In Vitro EC50 (cAMP) ~110 nM~85 nM
Primary Application Short-term baseline studiesLong-term in vitro / in vivo assays

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory controls and mechanistic justifications for critical reagent choices.

Protocol A: In Vitro cAMP Accumulation Assay

Because TAAR1 is a Gαs​ -coupled receptor, its activation is quantified by measuring intracellular cAMP levels[1].

Reagents & Cell Lines:

  • HEK-293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • IBMX (3-isobutyl-1-methylxanthine): 500 µM. Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the rapid degradation of newly synthesized cAMP, allowing it to accumulate to detectable thresholds.

  • Forskolin (10 µM) as a positive control (direct AC activator).

  • cAMP detection kit (e.g., HTRF or BRET-based biosensor).

Step-by-Step Workflow:

  • Cell Preparation: Seed hTAAR1-HEK-293 cells in a 384-well microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Exchange: Aspirate culture media and wash cells once with 20 µL of Assay Buffer to remove serum proteins that may non-specifically bind the ligand.

  • PDE Inhibition: Add 10 µL of Assay Buffer containing 500 µM IBMX to all wells. Incubate for 15 minutes at room temperature to ensure complete PDE blockade.

  • Ligand Stimulation: Prepare a 10-point serial dilution of N-Pr-4-HPA (from 10 µM to 0.1 nM) in Assay Buffer. Add 10 µL of the ligand solution to the respective wells.

    • Self-Validation: Include wells with vehicle (0.1% DMSO) to establish basal cAMP levels, and wells with 10 µM Forskolin to establish the maximum dynamic range of the assay.

  • Incubation: Incubate the plate for 45 minutes at 37°C. The lipophilicity of N-Pr-4-HPA ensures rapid membrane diffusion and target engagement during this window.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol. Read the plate on a time-resolved fluorescence (TRF) microplate reader.

  • Data Analysis: Normalize data against the Forskolin maximum and vehicle minimum. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Ex Vivo Patch-Clamp Electrophysiology of VTA Neurons

TAAR1 activation by agonists reduces the firing frequency of dopaminergic neurons in the Ventral Tegmental Area (VTA)[2]. This protocol measures the functional neurobiological outcome of N-Pr-4-HPA target engagement.

Reagents & Setup:

  • Artificial Cerebrospinal Fluid (aCSF) continuously oxygenated with 95% O₂ / 5% CO₂.

  • N-Pr-4-HPA stock solution (10 mM in DMSO), diluted to 1 µM in aCSF immediately before use.

Step-by-Step Workflow:

  • Slice Preparation: Prepare 300 µm thick coronal midbrain slices containing the VTA from wild-type mice using a vibratome in ice-cold, sucrose-substituted aCSF.

  • Recovery: Transfer slices to a holding chamber with standard aCSF at 32°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour.

  • Cell Identification: Transfer a slice to the recording chamber superfused with oxygenated aCSF (2-3 mL/min) at 32°C. Identify putative dopaminergic neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy (characterized by large somata and prominent hyperpolarization-activated Ih​ currents).

  • Baseline Recording: Establish a cell-attached or whole-cell patch-clamp configuration. Record spontaneous action potential firing for a minimum of 5 minutes to establish a stable baseline.

    • Causality Note: Cell-attached mode is often preferred initially to prevent the "washout" of intracellular components and endogenous GPCR signaling machinery.

  • Ligand Application: Bath-apply 1 µM N-Pr-4-HPA for 10 minutes. Monitor the reduction in firing frequency. The lipophilic nature of N-Pr-4-HPA allows it to penetrate the tissue slice and neuronal membranes efficiently.

  • Washout & Validation: Wash out the ligand with standard aCSF for 15 minutes.

    • Self-Validation: The firing rate should partially or fully recover to baseline. To definitively prove TAAR1 mediation, repeat the experiment on a new slice by pre-incubating with a selective TAAR1 antagonist (e.g., EPPTB) before applying N-Pr-4-HPA; the antagonist should block the N-Pr-4-HPA-induced reduction in firing rate.

References

  • Borowsky, B., Adham, N., Jones, K. A., Raddatz, R., Artymyshyn, R., Ogozalek, K. L., ... & Gerald, C. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.[Link]

  • Bunzow, J. R., Sonders, M. S., Arttamangkul, S., Harrison, L. M., Zhang, G., Quigley, D. I., ... & Grandy, D. K. (2001). Amphetamines are agonists for trace amine-associated receptor 1. Molecular Pharmacology, 60(6), 1181-1188.[Link]

  • Grandy, D. K. (2007). Trace amine-associated receptor 1—Family archetype and promoter of a paradigm shift. Pharmacology & Therapeutics, 116(3), 355-390.[Link]

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry, 116(2), 164-176.[Link]

Sources

Application Note: Protocol for the Long-Term Storage of N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Controlled Storage

N-(1-propyl)-4-hydroxyphenylacetamide is a phenolic amide compound with structural similarities to widely used active pharmaceutical ingredients (APIs), such as paracetamol. As with any high-purity chemical intended for research or pharmaceutical development, its chemical integrity over time is paramount. The presence of reactive functional groups—specifically a phenolic hydroxyl group and an N-substituted amide linkage—renders the molecule susceptible to environmental factors. Degradation not only reduces the compound's potency but can also generate impurities with potentially altered toxicological or pharmacological profiles.[1][2]

This document provides a comprehensive, scientifically-grounded protocol for the long-term storage of N-(1-propyl)-4-hydroxyphenylacetamide. It moves beyond simple instructions to explain the underlying chemical principles and incorporates a self-validating stability testing program, ensuring the material's quality, safety, and efficacy are maintained throughout its lifecycle. The recommendations herein are synthesized from an analysis of the molecule's structure and are aligned with authoritative guidelines for pharmaceutical stability testing established by the International Council for Harmonisation (ICH).[3][4]

Chemical Profile and Inherent Stability Risks

To establish a robust storage protocol, one must first understand the molecule's inherent vulnerabilities. N-(1-propyl)-4-hydroxyphenylacetamide is a solid, likely crystalline, powder at room temperature, analogous to related compounds like 4-Hydroxyphenylacetamide.[5][6] Its stability is primarily dictated by its two key functional groups.

Table 1: Inferred Chemical Properties of N-(1-propyl)-4-hydroxyphenylacetamide

Property Value / Description Rationale / Source
Molecular Formula C₁₁H₁₅NO₂ Deduced from chemical name.
Molecular Weight 193.24 g/mol Calculated from molecular formula.
Functional Groups Phenolic Hydroxyl, N-substituted Amide Deduced from chemical name.
Physical Form Beige to off-white crystalline powder Inferred from structurally similar 4-Hydroxyphenylacetamide.[5][6]
Primary Degradation Risks Hydrolysis, Oxidation Based on functional group analysis.[2][7]

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., DMSO, Methanol) | Inferred from 4-Hydroxyphenylacetamide.[5][6] |

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the benzene ring is susceptible to oxidation. This process can be initiated or accelerated by factors such as atmospheric oxygen, light (particularly UV radiation), elevated temperatures, and the presence of trace metal ions.[8][9][10] Oxidation of phenolic compounds can lead to the formation of colored quinone-type structures, which would be a visible indicator of degradation.

  • N-substituted Amide (-CONH-) Group: Amide bonds are susceptible to hydrolysis, a chemical breakdown involving water.[7][11] This reaction cleaves the C-N bond, resulting in the formation of a carboxylic acid and an amine. Amide hydrolysis is significantly catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[2][7][12] For N-(1-propyl)-4-hydroxyphenylacetamide, this would yield 4-hydroxyphenylacetic acid and n-propylamine.

Potential Degradation Pathways

Understanding the likely degradation pathways is critical for designing effective preventative storage measures and for developing analytical methods capable of detecting impurities. The two primary pathways are hydrolysis and oxidation.

DegradationPathways parent N-(1-propyl)-4-hydroxyphenylacetamide C₁₁H₁₅NO₂ parent:f0->p1 parent:f0->p2 hydrolysis_prod Hydrolysis Products (4-Hydroxyphenylacetic Acid + n-Propylamine) oxidation_prod Oxidation Products (e.g., N-propyl-benzoquinone imine derivatives) p1->hydrolysis_prod Hydrolysis (H₂O, Heat, pH extremes) p2->oxidation_prod Oxidation (O₂, Light, Heat)

Caption: Potential degradation pathways for N-(1-propyl)-4-hydroxyphenylacetamide.

Recommended Long-Term Storage Protocol

This protocol is designed to mitigate the risks of hydrolysis and oxidation by controlling key environmental variables. Adherence to these conditions is essential for preserving the compound's purity and stability.

4.1 Primary Storage Container

  • Step 1: Weigh the desired quantity of N-(1-propyl)-4-hydroxyphenylacetamide into a Type 1 borosilicate amber glass vial with a screw cap. The amber glass is critical for protecting the light-sensitive phenolic group.[13][14]

  • Step 2: Use a cap lined with an inert material, such as polytetrafluoroethylene (PTFE), to prevent leaching and ensure an airtight seal.

  • Step 3: For maximum protection against oxidation, gently flush the headspace of the vial with an inert gas (e.g., high-purity argon or nitrogen) before tightly securing the cap.[15][16] This displaces atmospheric oxygen.

  • Step 4: Seal the cap-vial interface with a tamper-evident seal or parafilm for added security against moisture ingress and to ensure container integrity.

4.2 Secondary Containment and Environmental Control

  • Step 1: Place the sealed primary container(s) into a labeled, durable secondary container.

  • Step 2: Store the secondary container in a dedicated, controlled-environment stability chamber or refrigerator that maintains the conditions outlined in Table 2.

  • Step 3: Ensure the storage location is secure, with access limited to authorized personnel. The use of terms like 'ambient conditions' or 'room temperature' for labeling is unacceptable and should be avoided.[3]

  • Step 4: Continuously monitor and log the temperature and humidity of the storage unit using a calibrated data logger.

Table 2: Summary of Long-Term Storage Conditions

Parameter Recommended Condition Sub-optimal / To Avoid Rationale
Temperature 2-8°C (Refrigerated) Room Temperature (15-25°C); Elevated temperatures (>25°C); Freezing Lower temperatures significantly reduce the rates of both hydrolysis and oxidation.[7][8][12] Freezing should be avoided unless cryo-stability has been confirmed, as it can affect physical properties.
Relative Humidity (RH) <40% RH >60% RH Low humidity minimizes the availability of water for potential amide hydrolysis.[7][14]
Light Protected from light (Stored in amber vials within a dark chamber) Exposure to direct sunlight or artificial UV/fluorescent light The phenolic group is susceptible to photodegradation.[7][14]
Atmosphere Inert Gas Headspace (Argon or Nitrogen) Normal Air (contains ~21% O₂) An inert atmosphere prevents oxidative degradation of the phenolic ring.[15][16]

| Container | Airtight, Amber Glass (Type 1 Borosilicate) | Clear containers; loosely sealed containers; reactive plastic containers | Prevents ingress of oxygen and moisture and protects from light.[13][14] |

Long-Term Stability Testing Protocol

A storage protocol must be validated by a concurrent stability testing program. This program provides empirical evidence of the compound's quality over time under the specified storage conditions and is a core requirement of regulatory bodies.[3][17] The goal is to establish a re-test period, which is the timeframe during which the material is expected to remain within its quality specifications.[17]

StabilityWorkflow cluster_setup Study Initiation cluster_testing Time-Point Testing cluster_eval Data Evaluation start Select ≥3 Representative Batches package Package Samples as per Protocol 4.1 start->package place Place Samples in Stability Chambers package->place pull Pull Samples at Defined Time Points place->pull test Perform Analytical Tests (HPLC, Appearance, etc.) pull->test analyze Compile & Analyze Data test->analyze spec Compare Results to Acceptance Criteria analyze->spec pass In Specification: Continue Study spec->pass Yes fail OOS: Initiate Investigation spec->fail No pass->pull end Establish Re-Test Period pass->end At Final Time Point fail->end

Caption: Workflow for a long-term stability testing program.

5.1 Study Design The study should be designed according to ICH Q1A(R2) guidelines.[3][18]

Table 3: ICH-Compliant Long-Term Stability Study Design

Parameter Specification
Number of Batches Minimum of three (3) primary batches.[3][18]
Storage Condition Long-Term: 5°C ± 3°C (Corresponds to recommended refrigerated storage).Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.[3]
Testing Frequency (Time Points) Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.[18]Accelerated: 0, 3, 6 months.[19]
Analytical Tests Appearance, Assay (Purity), Degradation Products, Water Content.

| Acceptance Criteria | Appearance: No change in color or physical form.Assay: 98.0% - 102.0%.Specified Impurity: Not more than 0.10%.Total Impurities: Not more than 0.5%. |

5.2 Analytical Methodology: Stability-Indicating HPLC-UV Method A stability-indicating method is one that can accurately quantify the decrease in the amount of the active substance due to degradation.[3] It must also be able to separate and quantify any significant degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate, pH adjusted to 4.5-6.0 to ensure stability during analysis[2]) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., ~245 nm, typical for this chromophore).

  • Forced Degradation: The method must be validated by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that all potential degradation products are resolved from the main peak.[3][20]

Conclusion

The long-term stability of N-(1-propyl)-4-hydroxyphenylacetamide is critically dependent on the stringent control of its storage environment. The inherent risks of hydrolysis of the amide bond and oxidation of the phenolic ring necessitate storage at refrigerated temperatures (2-8°C), under low humidity, protected from light, and in an inert atmosphere. This protocol, when coupled with a robust, ICH-compliant stability testing program, provides a comprehensive framework for researchers and drug development professionals to ensure the compound's integrity, quality, and safety over its intended shelf life.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed. [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. Gordon Con-servatory. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Storage Temperature's Big Impact on Shelf Life of High-Phenolic Olive Oils. Olive Oil Times. [Link]

  • Quality Guidelines. ICH. [Link]

  • How to Enhance Amide Stability in High-Temperature Processes. Patsnap. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ResearchGate. [Link]

  • Microbial paracetamol degradation involves a high diversity of novel amidase enzyme candidates. PMC. [Link]

  • Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. ACS Publications. [Link]

  • Effect of five year storage on total phenolic content and antioxidant capacity of almond (Amygdalus communisL.) hull and shell from different genotypes. PMC. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • What's the shelf life of Compounded Medications? Prosperity Pharmacy. [Link]

  • How do you store compounded medication safely? National Custom Compounding. [Link]

  • Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc. [Link]

  • Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. RSC Publishing. [Link]

  • Microbial Degradation of Paracetamol in Pharmaceutical Wastewater: A Review. Science Publications. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Study of the paracetamol degradation pathway that generates color and turbidity in oxidized wastewaters by photo-Fenton technology. ResearchGate. [Link]

  • Batch studies on the biodegradation of paracetamol and 1,4-hydroquinone by novel bacterial strains isolated from extreme environmental samples and the identification of candidate catabolic genes. ResearchGate. [Link]

  • The Chemical Properties and Safety of 4-Hydroxyphenylacetamide Explained. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. MDPI. [Link]

  • (4-Hydroxyphenyl)acetamide. PubChem. [Link]

  • Amides. EBSCO. [Link]

  • 4-Hydroxyphenylacetamide (CAS 17194-82-0). Cheméo. [Link]

  • Studies in Stability Indicating Chromatographic Method Development and Validation. Journal of Chemical Health Risks. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ScienceDirect. [Link]

Sources

Application Note: N-(1-propyl)-4-hydroxyphenylacetamide in Pain Research – Modulating TRP Channels and Endocannabinoid Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As pain research transitions from broad in vivo phenotypic screening to the precise molecular mapping of nociceptive pathways, the selection of chemical probes dictates the fidelity of experimental outcomes. N-(1-propyl)-4-hydroxyphenylacetamide (CAS 139181-36-5) is a synthetic phenolic amide that serves as a highly specific, low-molecular-weight tool compound for interrogating analgesic mechanisms.

Structurally, it is an N-alkylated derivative of 4-hydroxyphenylacetamide. It shares a critical pharmacophore with AM404 (N-arachidonoylphenolamine)—the bioactive central nervous system metabolite of paracetamol—and endogenous vanilloids like capsaicin[1]. Paracetamol is deacetylated in the liver to p-aminophenol, which is subsequently conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404[1]. Once formed, AM404 activates the TRPV1 channel and engages the mGlu5-PLC-DAGL-CB1 signaling cascade to exert profound antinociceptive effects[2]. Furthermore, recent electrophysiological studies reveal that these paracetamol metabolites act peripherally to directly inhibit nociceptive voltage-gated sodium channels, specifically NaV1.7 and NaV1.8[3].

The Causality of Compound Selection: Why use N-(1-propyl)-4-hydroxyphenylacetamide instead of AM404 or Capsaicin in in vitro assays? The answer lies in its partition coefficient (LogP). Long-chain fatty acid amides like AM404 (LogP > 5.0) heavily partition into lipid rafts, making them notoriously difficult to wash out during patch-clamp electrophysiology or live-cell imaging. By substituting the massive arachidonoyl tail with a short propyl chain, researchers retain the critical 4-hydroxyphenyl moiety—which provides the essential hydrogen bond donor/acceptor dynamics for the TRPV1 vanilloid pocket and the FAAH catalytic core—while drastically reducing lipophilicity. This allows for rapid wash-in/wash-out kinetics, preventing irreversible membrane sequestration and enabling high-resolution kinetic mapping of ion channel desensitization[4].

Pathway Visualization

The following diagram illustrates the multi-target nociceptive modulation network engaged by N-(1-propyl)-4-hydroxyphenylacetamide.

G A N-(1-propyl)-4-hydroxyphenylacetamide (Tool Compound) B TRPV1 Channel Activation A->B Agonism C FAAH Enzyme Inhibition A->C Competitive Binding D NaV1.7 / NaV1.8 Inhibition A->D Direct Blockade E Intracellular Ca2+ Influx & Desensitization B->E F Anandamide (AEA) Accumulation C->F G Action Potential Blockade D->G I Analgesia / Antinociception E->I C-fiber Silencing H CB1 Receptor Activation F->H G->I Peripheral Block H->I Descending Inhibition

Figure 1: Multi-target nociceptive modulation by N-(1-propyl)-4-hydroxyphenylacetamide.

Quantitative Data Presentation

To guide experimental design, the physicochemical and pharmacological profiles of N-(1-propyl)-4-hydroxyphenylacetamide are benchmarked against standard reference compounds in the table below.

CompoundPrimary Target(s)Estimated LogPWash-out KineticsPrimary Research Utility
N-(1-propyl)-4-HPAA TRPV1, FAAH, NaV1.8~2.0 (Low)Rapid (< 2 min)In vitro electrophysiology, binding site mapping, transient Ca2+ assays.
AM404 TRPV1, FAAH, NaV1.8~5.5 (High)Very Slow (> 20 min)In vivo analgesia models, central mechanism and endocannabinoid studies.
Capsaicin TRPV1 (Potent Agonist)~3.8 (Moderate)Slow (~10 min)C-fiber desensitization, chemical pain induction models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate intrinsic controls that verify the biological machinery is functioning independently of the test compound, thereby eliminating false negatives/positives.

Protocol A: Intracellular Calcium Imaging for TRPV1 Activation

This protocol isolates the specific agonistic effect of the compound on TRPV1 channels in cultured Dorsal Root Ganglion (DRG) neurons.

Mechanistic Causality: Fluo-4 AM is a lipophilic ester that crosses the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the fluorescent dye. Probenecid is strictly required in the buffer to inhibit organic anion transporters that would otherwise pump the cleaved dye back out of the cell, destroying the signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Plate primary rat DRG neurons on poly-D-lysine coated glass coverslips. Culture for 48 hours to allow for receptor recovery.

  • Dye Loading: Incubate coverslips in standard extracellular solution (ECS) containing 3 µM Fluo-4 AM, 0.02% Pluronic F-127 (to disperse the hydrophobic dye), and 2.5 mM Probenecid for 45 minutes at 37°C.

  • De-esterification: Wash the cells 3x with ECS and incubate in dye-free ECS for 20 minutes at room temperature to allow complete cleavage of the AM ester.

  • Self-Validating Assay Execution (Time-Lapse Recording):

    • Phase 1 (Baseline - 60s): Record baseline fluorescence (Ex: 488 nm / Em: 516 nm). Establishes cell stability.

    • Phase 2 (Vehicle Control - 60s): Perfuse 0.1% DMSO in ECS. Rules out mechanical shear stress or solvent-induced calcium transients.

    • Phase 3 (Test Compound - 120s): Perfuse 10 µM N-(1-propyl)-4-hydroxyphenylacetamide. Quantify the peak Ca2+ influx.

    • Phase 4 (Specificity Validation - 120s): Wash out for 5 minutes, then co-perfuse 10 µM test compound + 10 µM Capsazepine (a selective TRPV1 antagonist). Causality: If the initial signal was truly TRPV1-mediated, Capsazepine will completely abolish the transient.

    • Phase 5 (Viability Control - 30s): Perfuse 50 mM KCl. Causality: Depolarizes the membrane to open voltage-gated calcium channels. Proves the cells were alive and capable of signaling even if the test compound yielded no response.

Protocol B: FAAH Competitive Inhibition Assay

This cell-free assay measures the compound's ability to prevent the breakdown of endocannabinoids, utilizing a fluorogenic substrate (AMC-arachidonoyl amide).

Mechanistic Causality: FAAH is a serine hydrolase with a highly specific optimal pH of 9.0. Conducting the assay at physiological pH (7.4) severely dampens enzyme kinetics, potentially masking the inhibitory efficacy of the test compound.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FAAH Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, strictly adjusted to pH 9.0). The BSA prevents non-specific adherence of the lipophilic substrate to the microplate walls.

  • Reagent Assembly: In a black 96-well microplate, add 10 µL of recombinant human FAAH enzyme (concentration optimized to yield a linear reaction rate) to 70 µL of Assay Buffer.

  • Self-Validating Treatment Groups (10 µL/well):

    • Blank: Buffer only (No enzyme). Establishes the spontaneous hydrolysis rate of the substrate.

    • Max Activity (100% Control): Vehicle (1% DMSO).

    • Positive Control: 1 µM URB597 (a potent, irreversible FAAH inhibitor). Proves the enzyme preparation is active and inhibitable.

    • Test Wells: Serial dilutions of N-(1-propyl)-4-hydroxyphenylacetamide (0.1 µM to 100 µM) to generate an IC50 curve.

  • Incubation: Pre-incubate the plate for 15 minutes at 37°C to allow competitive binding to reach equilibrium.

  • Reaction Initiation: Add 10 µL of 20 µM AMC-arachidonoyl amide substrate to all wells.

  • Kinetic Measurement: Immediately read fluorescence (Ex: 340 nm / Em: 460 nm) in kinetic mode every 2 minutes for 30 minutes at 37°C. Calculate the initial velocity (V0) from the linear portion of the curve to determine the exact degree of competitive inhibition.

References

  • Ion channel activators and methods of use.Google Patents. Patent US20190038573A1.
  • Högestätt ED, Jönsson BA, Ermund A, et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry, 280(36):31405-12. Available at:[Link]

  • Maatuf Y, et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PubMed. Available at:[Link]

  • Madasu MK, et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1-propyl)-4-hydroxyphenylacetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis and improve the yield and purity of this paracetamol analogue. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of N-(1-propyl)-4-hydroxyphenylacetamide from 4-aminophenol.

Q1: My final product is colored (e.g., pink, yellow, or brown) instead of white. How can I resolve this?

A1: The appearance of color is a frequent issue, primarily caused by the oxidation of the 4-aminophenol starting material or the product itself. Aminophenols are highly susceptible to air oxidation, which forms colored impurities like quinones and quinonimines.[1][2]

Root Causes & Solutions:

  • Oxidation of Starting Material: Commercial 4-aminophenol can contain colored impurities. It is advisable to purify it before use if its quality is suspect, or to use a purification step that removes these baseline impurities during product workup.[3]

  • Oxidation During Reaction: The reaction conditions can promote oxidation.

    • Mitigation Strategy 1: Use of Reducing Agents. During the workup and recrystallization, the addition of a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium metabisulfite can reverse the formation of some colored species and prevent further oxidation.[4][5]

    • Mitigation Strategy 2: Inert Atmosphere. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen, thereby reducing the rate of oxidation.[6]

  • Contamination with Metal Ions: Trace metal ions, particularly iron, can catalyze the oxidation process.

    • Mitigation Strategy 3: Use of Chelating Agents. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or citric acid to the aqueous solution during workup can sequester these metal ions, rendering them inactive.[7]

  • Ineffective Purification: Standard recrystallization may not be sufficient to remove all colored impurities.

    • Mitigation Strategy 4: Activated Carbon Treatment. During recrystallization, treating the hot solution with activated carbon (charcoal) is highly effective for adsorbing colored, high-molecular-weight by-products.[1][8] Use 1-3% of activated carbon relative to the weight of your crude product. After a short boiling period (5-15 minutes), the hot solution must be filtered to remove the carbon before cooling.[1][7]

Q2: The yield of my N-acylated product is consistently low. What are the primary factors and how can I improve it?

A2: Low yield is a multifaceted problem that can stem from incomplete reactions, competing side reactions, or mechanical losses during purification.

Root Causes & Solutions:

  • Competing O-Acylation: While the amino group of 4-aminophenol is a stronger nucleophile than the phenolic hydroxyl group, some O-acylation can occur, especially under harsh conditions, leading to the formation of 4-aminophenyl propionate.[9][10]

    • Optimization: Maintain mild reaction conditions. Start the reaction at a low temperature (0-5 °C) when adding the acylating agent (propionyl chloride or propionic anhydride) to control the initial exothermic reaction, and then allow it to proceed at room temperature or with gentle warming.[11][12]

  • Formation of Di-acylated By-product: Using a significant excess of the acylating agent or prolonged reaction times can lead to the formation of the di-acylated product, N-(4-propionoxyphenyl)propionamide.[3][13]

    • Optimization: Use a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-reaction.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can leave a significant amount of 4-aminophenol unreacted.

    • Optimization: Ensure the 4-aminophenol is well-suspended or dissolved in the chosen solvent. Vigorous stirring is essential. Extend the reaction time and monitor via TLC until the starting material spot has disappeared or is minimal.

  • Hydrolysis of Acylating Agent: In aqueous media, the acylating agent can be hydrolyzed back to propionic acid, rendering it ineffective.

    • Optimization: Add the acylating agent portion-wise to the reaction mixture to maintain an effective concentration for the acylation reaction. Alternatively, consider using a less aqueous or non-aqueous solvent system, such as acetic acid or an organic solvent with a base.[12][14]

  • Losses During Workup and Purification: Significant product can be lost if the recrystallization procedure is not optimized.

    • Optimization: Ensure the product fully precipitates from the mother liquor by cooling to a low temperature (0-5 °C) for an adequate amount of time. When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is N-acylation favored over O-acylation in the reaction with 4-aminophenol?

A1: The chemoselectivity for N-acylation is a classic example of kinetic control based on nucleophilicity. The nitrogen atom of the amino group (-NH2) is more nucleophilic than the oxygen atom of the phenolic hydroxyl group (-OH).[10][15] This is because oxygen is more electronegative than nitrogen, meaning it holds its lone pair electrons more tightly, making them less available to attack an electrophilic carbonyl carbon.[15] Therefore, under standard, kinetically controlled conditions, the amino group reacts faster with the acylating agent, leading to the desired N-acylated product.

Q2: What is the role of a base or buffer (e.g., sodium acetate) in this synthesis?

A2: When using an acyl halide like propionyl chloride, a strong acid (HCl) is generated as a by-product. This acid can protonate the amino group of the unreacted 4-aminophenol, forming an ammonium salt (-NH3+). This protonated amine is no longer nucleophilic and cannot react, which would halt the reaction and decrease the yield. A weak base or buffer, such as sodium acetate or pyridine, is added to neutralize the generated acid, ensuring the amino group remains free and available for acylation.[9][12][16]

Q3: Which acylating agent is preferable: propionyl chloride or propionic anhydride?

A3: Both reagents can be used effectively, but they have different practical considerations.

  • Propionyl Chloride: Is generally more reactive than the anhydride. This can lead to faster reaction times but also a more vigorous, exothermic reaction that requires careful temperature control to minimize side products. It produces HCl as a by-product, necessitating the use of a base.[17]

  • Propionic Anhydride: Is less reactive and easier to handle. It produces propionic acid as a by-product, which is less corrosive than HCl and less likely to deactivate the starting material, though a buffer is still beneficial.[3] For laboratory-scale synthesis where control is paramount, propionic anhydride is often a safer and more manageable choice.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of N-(1-propyl)-4-hydroxyphenylacetamide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminophenol (1.0 eq) in water (approx. 10-15 mL per gram of 4-aminophenol).

  • Acylation: Cool the suspension in an ice bath to 0-5 °C. Slowly add propionic anhydride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Isolation: Once the reaction is complete (disappearance of 4-aminophenol spot), cool the mixture again in an ice bath to induce crystallization of the crude product.

  • Filtration: Collect the crude product by vacuum filtration and wash the solid with a small amount of ice-cold water. Air-dry the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot water (or a water/ethanol mixture) until the solid just dissolves upon boiling.

  • Decolorization: To the hot solution, add a small amount of activated carbon (approx. 1-2% w/w). Swirl the flask and keep it hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified white, crystalline product by vacuum filtration, wash with a minimal amount of ice-cold water, and dry thoroughly in a vacuum oven.

Section 4: Data & Visualizations

Table 1: Key Parameter Optimization
ParameterSub-Optimal ConditionPotential Negative OutcomeOptimized ConditionExpected Improvement
Acylating Agent Stoichiometry > 1.5 equivalentsIncreased di-acylation, difficult purification.[13]1.05 - 1.2 equivalentsMinimized side-products, higher purity.
Reaction Temperature > 50 °C during additionIncreased O-acylation and by-product formation.0-5 °C during addition, then room temp.[11]Improved chemoselectivity for N-acylation.
pH Control No base/buffer with acyl chlorideProtonation of amine, halting the reaction.Use of a buffer like Sodium Acetate.[12]Drives reaction to completion, higher yield.
Purification Recrystallization onlyFinal product may remain colored.Recrystallization with activated carbon.[8]Removal of colored impurities, white product.
Diagrams

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Dissolve/Suspend 4-Aminophenol in Water B 2. Cool to 0-5 °C A->B C 3. Add Propionic Anhydride (1.1 eq) Dropwise B->C D 4. Stir at Room Temp (2-3h, Monitor by TLC) C->D E 5. Cool in Ice Bath to Induce Crystallization D->E F 6. Vacuum Filter & Wash with Cold Water E->F G Crude Product F->G H 7. Dissolve Crude in Minimal Hot Water G->H I 8. Add Activated Carbon & Heat Briefly H->I J 9. Hot Filter to Remove Carbon I->J K 10. Cool Filtrate Slowly to Crystallize J->K L 11. Filter & Dry K->L M Pure White Product L->M Troubleshooting issue {Low Yield or Impure Product} cause1 Cause: Side Reactions Di-acylation / O-acylation issue->cause1 cause2 Cause: Oxidation Product is Colored (Pink/Brown) issue->cause2 cause3 Cause: Incomplete Reaction Starting Material Remains issue->cause3 sol1 Solution: - Use 1.1 eq Acylating Agent - Control Temperature (0-5 °C start) - Monitor with TLC cause1:f1->sol1 sol2 Solution: - Use Activated Carbon in Recrystallization - Add Reducing Agent (e.g., NaHSO₃) - Work under Inert Atmosphere cause2:f1->sol2 sol3 Solution: - Ensure Vigorous Stirring - Extend Reaction Time - Use a Base/Buffer (if using Acyl Chloride) cause3:f1->sol3

Caption: Troubleshooting logic for common synthesis issues.

Section 5: References

  • Butt, M. S., & Sultan, M. T. (2011). Paracetamol: a review of its synthesis, formulation and quality control. Journal of Chemical Society of Pakistan, 33(1).

  • PLOS. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLOS ONE. [Link]

  • Taylor & Francis Online. (2014). Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents. Green Chemistry Letters and Reviews. [Link]

  • OFMPub. (n.d.). Synthesis Of Paracetamol. Felipe Med. [Link]

  • Google Patents. (1973). Process for purification of n-acetyl-p-aminophenol. US3781354A.

  • European Patent Office. (1989). Purification of N-acetyl aminophenols. EP 0320484 A2. [Link]

  • ResearchGate. (2014). Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents. [Link]

  • Google Patents. (1973). Method of purification of n-acetyl-p-aminophenol. US3748358A.

  • Google Patents. (1984). Purification of N-acetyl aminophenols. US4474985A.

  • Elsevier. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol. US20230104724A1.

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? [Link]

  • Google Patents. (1994). Process for the preparation of N-acylated aminophenols. DE69418768T2.

  • Elsevier. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid. Catalysis Communications.

  • YouTube. (2025). [Chemistry] Why does acetylation of 4-aminophenol with one equivalent of acetic anhydride produce ac. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Education in Chemistry. [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? [Link]

  • ACS Publications. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. [Link]

  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide. [Link]

  • Google Patents. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. US4379793A.

  • Avens Publishing Group. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Archives of Organic and Inorganic Chemical Sciences. [Link]

  • Chegg. (2020). Solved Synthesis of N-(4-hydroxyphenyl) acetamide. [Link]

  • ResearchGate. (2012). What is the synthesis of 4-hydroxy-benzeneacetamide? [Link]

  • ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]

  • Google Patents. (1975). Preparation of N-acetyl-p-aminophenol. US3917695A.

  • ACS Publications. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Supporting Information.

  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. (n.d.). (a) Reaction scheme for paracetamol synthesis. [Link]

  • Royal Society of Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]

  • PubMed. (2013). N-Acetyl-4-aminophenol (paracetamol), N-acetyl-2-aminophenol and acetanilide in urine samples from the general population, individuals exposed to aniline and paracetamol users. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • Purdue University Graduate School. (2022). OPTIMIZATION TECHNIQUES FOR PHARMACEUTICAL MANUFACTURING AND DESIGN SPACE ANALYSIS. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. [Link]

  • ResearchGate. (2025). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Google Patents. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1616440A.

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling: Understanding the Causality

N-(1-propyl)-4-hydroxyphenylacetamide (C11H15NO2) presents a classic solubility challenge often encountered in drug development. While the parent compound, 4-hydroxyphenylacetamide, is slightly soluble in water, the addition of the N-propyl group fundamentally alters the molecule's physicochemical profile.

  • The Hydrophobic Effect: The 3-carbon propyl chain is highly lipophilic. It disrupts the hydrogen-bonding network of water, driving the molecule out of the aqueous phase and significantly increasing its LogP.

  • Ionization Potential: The molecule contains a phenolic hydroxyl group with a predicted pKa of ~9.9. At physiological pH (7.4), the molecule remains predominantly unionized, preventing the ion-dipole interactions that would normally aid in rapid aqueous solvation.

Troubleshooting FAQs & Self-Validating Methodologies

Q1: Can I use pH adjustment to dissolve this compound for in vitro assays?

A: Yes, but it is rarely the optimal choice for physiological assays. Because the phenolic pKa is ~9.9, you must raise the pH to >11.0 to achieve >90% ionization.

  • Causality: While an alkaline pH will deprotonate the phenol and drastically increase aqueous solubility, such high pH levels can cause base-catalyzed hydrolysis of the acetamide bond and are toxic to cell-based or in vivo models.

  • Recommendation: Use pH adjustment only for analytical stock solutions, ensuring you neutralize the pH immediately before use (which may cause precipitation, requiring a secondary cosolvent strategy).

Q2: What is the best cosolvent system to use without compromising downstream permeability?

A: Polyethylene Glycol 400 (PEG 400) or Dimethyl Sulfoxide (DMSO) are highly effective. However, you must account for the solubility-permeability interplay . As you increase the cosolvent concentration to drive the lipophilic N-propyl group into solution, you simultaneously decrease the thermodynamic activity of the drug, which can reduce its apparent membrane permeability 1.

  • Causality: Cosolvents reduce the polarity of the aqueous vehicle. While this solubilizes the drug, it also increases the drug's affinity for the vehicle over the biological membrane. You should target the minimal threshold solubility required for your dose, rather than maximizing solubility with excess cosolvent 2.

Step-by-Step Protocol: Self-Validating Cosolvent Screening

  • Preparation: Prepare a series of aqueous vehicles containing 0%, 10%, 20%, and 40% (v/v) PEG 400 in standard PBS (pH 7.4).

  • Saturation: Add excess N-(1-propyl)-4-hydroxyphenylacetamide (e.g., 5 mg) to 1 mL of each vehicle in sealed microcentrifuge tubes.

  • Equilibration: Agitate at 37°C for 24 hours at 200 rpm to reach thermodynamic equilibrium.

  • Separation (Validation Step): Centrifuge the tubes at 10,000 × g for 15 minutes. Crucial: Visual inspection is prone to false positives; micro-suspensions can mimic true solutions. High-speed centrifugation ensures only fully solubilized drug remains in the supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV (detecting the phenyl ring at ~270 nm).

Q3: How can I achieve high aqueous solubility without using toxic cosolvents?

A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) , is the premier strategy for phenolic amides.

  • Causality: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic N-propyl chain and the phenyl ring of the drug insert into this cavity, shielding the hydrophobic surface area from water, while the exterior hydroxyl groups maintain aqueous solubility 3. This method masks the lipophilicity without altering the drug's ionization state or damaging cell membranes.

Step-by-Step Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in deionized water.

  • Drug Addition: Add a fixed, excess amount of N-(1-propyl)-4-hydroxyphenylacetamide to each vial.

  • Complexation: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Filtration (Validation Step): Filter the suspensions through a 0.22 µm PVDF syringe filter. Control: Ensure the filter membrane does not bind the drug by running a known, fully dissolved standard through it first and verifying 100% recovery via HPLC.

  • Analysis: Quantify the dissolved drug via HPLC. Plot drug concentration (M) versus HP-β-CD concentration (M) to determine the stability constant ( K1:1​ ) of the inclusion complex.

Quantitative Data Summary: Formulation Strategies

StrategyMechanism of ActionExpected Solubility EnhancementPhysiological CompatibilityKey Limitation
pH Adjustment (pH > 11) Deprotonation of phenol (pKa ~9.9)High (>50-fold)PoorRisk of amide hydrolysis; non-physiological.
PEG 400 (40% v/v) Polarity reduction of vehicleModerate (10 to 20-fold)ModerateHigh concentrations reduce membrane permeability.
HP-β-CD (50 mM) Hydrophobic cavity inclusionHigh (20 to 50-fold)ExcellentRequires optimization of host-guest molar ratio.
Tween 80 (1% w/v) Micellar solubilizationLow to Moderate (5 to 10-fold)GoodMay cause cell toxicity in sensitive in vitro assays.

Experimental Workflow & Decision Tree

SolubilityWorkflow Start Identify Poor Solubility of N-(1-propyl)-4-hydroxyphenylacetamide Assess Physicochemical Profiling (LogP, pKa ~9.9, Tm) Start->Assess Strat1 pH Adjustment (Alkaline pH > 10) Assess->Strat1 Strat2 Cosolvent Addition (PEG 400, DMSO) Assess->Strat2 Strat3 Complexation (HP-β-CD) Assess->Strat3 Strat4 Surfactants (Tween 80) Assess->Strat4 Eval Quantification & Validation (HPLC-UV, Visual) Strat1->Eval Strat2->Eval Strat3->Eval Strat4->Eval Eval->Assess Failed Success Optimized Aqueous Formulation Eval->Success Target Met

Caption: Solubility troubleshooting workflow for N-(1-propyl)-4-hydroxyphenylacetamide.

References

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • Striking the Optimal Solubility–Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes Source: Preventive Nutrition and Food Science (via PMC) URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to In Vivo Dosage Refinement for N-(1-propyl)-4-hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with novel small molecules. This guide provides a comprehensive framework for the systematic refinement of in vivo dosages, using N-(1-propyl)-4-hydroxyphenylacetamide as a representative novel compound. Given that this molecule is a derivative of 4-hydroxyphenylacetamide (a paracetamol/acetaminophen analog), we will operate under the assumption of potential analgesic or antipyretic properties, while also being mindful of the potential for hepatotoxicity, a known risk with this class of compounds[1][2][3].

This document is designed to empower you, the researcher, with the strategic and technical knowledge to move from initial dose estimations to a well-validated, therapeutically relevant dosing regimen for your in vivo studies.

Section 1: Foundational Principles for Initial Dose Estimation

Before the first animal is dosed, a robust in silico and in vitro data package is essential. This foundational knowledge allows for an educated first approximation of the in vivo starting dose, minimizing unnecessary animal use and maximizing the chances of observing a therapeutic effect.

Q1: What is the absolute minimum in vitro data I need before starting in vivo dose-finding studies?

A1: To make an informed starting dose selection, you should have, at a minimum, the following data for N-(1-propyl)-4-hydroxyphenylacetamide:

  • In Vitro Efficacy (IC50 or EC50): The concentration of the compound that produces 50% of its maximum effect in a relevant cell-based assay. This is the cornerstone for predicting a therapeutically relevant concentration.

  • In Vitro Cytotoxicity (CC50): The concentration that causes the death of 50% of cells. This provides an early indication of the compound's therapeutic index (the ratio of toxic concentration to effective concentration).

  • Aqueous Solubility: Poor solubility is a primary reason for the failure of in vivo studies[4][5]. Knowing the solubility of your compound is critical for developing a suitable formulation for administration.

ParameterDescriptionHypothetical Value for N-(1-propyl)-4-hydroxyphenylacetamide
EC50 50% effective concentration in an in vitro pain or inflammation model.1.5 µM
CC50 50% cytotoxic concentration in a relevant cell line (e.g., HepG2).> 100 µM
Solubility Maximum concentration that can be dissolved in aqueous buffer at neutral pH.0.5 mg/mL

Q2: How do I translate my in vitro EC50 into a starting dose for a mouse study?

A2: A direct conversion is not possible, but you can use principles of allometric scaling to make a reasonable estimation. Allometric scaling is a method that relates the physiological and metabolic processes of different species based on their body surface area.[6][7][8] The U.S. Food and Drug Administration (FDA) provides guidance on this process for estimating starting doses in clinical trials, and these principles are widely adopted in preclinical research.[9][10][11]

A simplified approach is to use established conversion factors. For example, to convert a human equivalent dose (HED) to a mouse dose, you can use a conversion factor.[7] However, for initial preclinical studies, it's often more practical to start from in vitro data and work upwards. A common, conservative starting point is to aim for a plasma concentration (Cmax) in the animal that is 5-10 times the in vitro EC50.

Section 2: Experimental Protocols for Dose Refinement

With initial estimates in hand, the next step is a systematic in vivo evaluation to determine the safety and pharmacokinetic profile of N-(1-propyl)-4-hydroxyphenylacetamide.

Protocol 2.1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The purpose of a DRF study is to identify a range of doses that are safe to administer and to pinpoint the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that can be given without causing unacceptable side effects or overt toxicity over a specified period.[12][13]

Step-by-Step Methodology:

  • Animal Model: Select a common rodent model, such as C57BL/6 mice (n=3-5 per group).

  • Dose Escalation: Based on your initial estimates, select a range of 3-5 escalating single doses. For example: 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg.

  • Administration: Administer N-(1-propyl)-4-hydroxyphenylacetamide via the intended clinical route (e.g., oral gavage). Always include a vehicle-only control group.

  • Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for up to 14 days.[14] Key parameters to monitor include:

    • Body weight (a loss of more than 10-15% is a common endpoint)[15]

    • Clinical observations (e.g., lethargy, ruffled fur, changes in posture)

    • Food and water intake

  • Endpoint: The MTD is the highest dose that does not produce significant toxicity or more than a 10% reduction in body weight.[15]

Protocol 2.2: Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand how your compound is absorbed, distributed, metabolized, and excreted (ADME). This information is critical for designing an effective dosing schedule for subsequent efficacy studies.[16]

Step-by-Step Methodology:

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dosing: Administer a single dose of N-(1-propyl)-4-hydroxyphenylacetamide, typically a dose below the MTD that is expected to be efficacious (e.g., 30 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated method like LC-MS/MS to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters.

PK ParameterDescriptionHypothetical Value for N-(1-propyl)-4-hydroxyphenylacetamide
Cmax Maximum plasma concentration.5 µg/mL
Tmax Time to reach Cmax.1 hour
AUC Area under the curve (total drug exposure).25 µg*h/mL
t1/2 Half-life (time for concentration to decrease by half).4 hours

Section 3: Troubleshooting Guide & FAQs

This section addresses common challenges researchers face during in vivo dosage refinement.

Q3: My compound showed great in vitro potency, but I'm not seeing any efficacy in my animal model. What should I do?

A3: This is a very common issue in drug development.[17] A systematic troubleshooting approach is required.

  • 1. Review Pharmacokinetics (PK): The most likely culprit is insufficient drug exposure at the target site.[18] Your pilot PK study is crucial here. Is the Cmax well above the in vitro EC50? Is the drug cleared too rapidly (short half-life)? If exposure is low, you may need to increase the dose or consider a different formulation to improve bioavailability.

  • 2. Check Formulation: Was the compound fully dissolved or consistently suspended in the vehicle? Precipitation of the compound before or after administration will lead to under-dosing.[4] Consider reformulating with different excipients if solubility is an issue.[5][19][20]

  • 3. Assess Target Engagement: Is the drug reaching its intended biological target in the tissue of interest? This may require a pharmacodynamic (PD) study where you collect tissue samples (e.g., brain, tumor) and measure a biomarker of drug activity.

  • 4. Consider Species-Specific Metabolism: The way mice metabolize the compound could be different from the in vitro system.[21] This could lead to rapid inactivation of the compound.

Q4: I'm observing unexpected toxicity at doses I predicted would be safe. What are the potential causes?

A4: Unexpected toxicity requires immediate investigation to ensure animal welfare and the integrity of your study.

  • 1. Vehicle Toxicity: The first step is to rule out the vehicle as the source of toxicity. Always run a control group that receives only the vehicle.[4] Some co-solvents like DMSO can cause toxicity at higher concentrations.

  • 2. Off-Target Effects: Your compound may be interacting with unintended biological targets, causing toxicity.[22] This is a complex issue that may require further in vitro screening against a panel of off-target proteins.

  • 3. Metabolite Toxicity: A metabolite of your parent compound could be responsible for the toxicity. This is famously the case with acetaminophen, where the metabolite NAPQI is responsible for its hepatotoxicity.[1][3] Investigating the metabolic profile of your compound may be necessary.

  • 4. Route of Administration: The route of administration can significantly impact toxicity. For example, an intravenous injection that results in a very high initial Cmax may be more toxic than oral administration.[23]

Section 4: Visualizing the Workflow

A logical, stepwise approach is critical for successful dosage refinement. The following diagrams illustrate the decision-making process.

DoseRefinementWorkflow cluster_0 Phase 1: In Vitro & Estimation cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing invitro In Vitro Data (EC50, CC50, Solubility) estimate Initial Dose Estimation (Allometric Scaling) invitro->estimate formulate Formulation Development estimate->formulate mtd_study Dose Range-Finding (MTD Study) formulate->mtd_study pk_study Pilot PK Study mtd_study->pk_study Select dose < MTD efficacy_study Dose-Response Efficacy Study pk_study->efficacy_study Select dose range based on PK & MTD data_analysis Analyze PK/PD Relationship & Determine Therapeutic Window efficacy_study->data_analysis end_node Optimized In Vivo Dose data_analysis->end_node

Caption: A workflow for systematic in vivo dosage refinement.

TroubleshootingWorkflow action_node action_node start Unexpected Result (No Efficacy / High Toxicity) q1 Is In Vivo Exposure (AUC, Cmax) Adequate? start->q1 q2 Is the Formulation Stable and Soluble? q1->q2 No q3 Is the Vehicle Causing Toxicity? q1->q3 Yes (Toxicity) a1 Increase Dose or Improve Formulation q2->a1 Yes a2 Reformulate Compound q2->a2 No q4 Is a Metabolite Causing Toxicity? q3->q4 No a3 Test Vehicle Alone q3->a3 Unsure a4 Conduct Metabolite ID & Safety Assessment q4->a4 Possible

Caption: A troubleshooting flowchart for common in vivo study issues.

References

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Available at: [Link]

  • Slideshare. Allometric scaling. Available at: [Link]

  • Symeres. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). (2024). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Ascendia Pharma. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Shin, J. W., Seol, I. C., & Son, C. G. (2010). A simple practice guide for dose conversion between animals and human. Journal of Korean Medicine, 31(3), 1-8. Available at: [Link]

  • Liu, R. (Ed.). (2018). Water-insoluble drug formulation. CRC press. Available at: [Link]

  • EUPATI. Phase I - Human Pharmacology: Maximum Tolerated Dose (MTD). Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • NC3Rs. Refining MTD studies. Available at: [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available at: [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). Available at: [Link]

  • AgencyIQ. (2023). FDA proposes guidance for dose optimization in oncology trials. Available at: [Link]

  • AgencyIQ by POLITICO. (2023). FDA proposes guidance for dose optimization in oncology trials. Available at: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Available at: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available at: [Link]

  • Pharma.Tips. (2026). Off-target toxicity signals during early discovery – decision framework regulators expect. Available at: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Biobide. In vivo toxicology studies. Available at: [Link]

  • Altasciences. (2023). Acute Toxicity Studies: 3 Best Practices to Stay on Track with Your IND Timeline. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. Available at: [Link]

  • Kilkenny, C., et al. (2013). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLOS Medicine. Available at: [Link]

  • Bazan, H. A., et al. (2019). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. Available at: [Link]

  • Van der Worp, H. B., et al. (2009). ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. BMC neuroscience, 10(Suppl 1), S7. Available at: [Link]

  • Macleod, M. R., et al. (2015). Risk of Bias in Reports of In Vivo Research: A Focus for Improvement. PLOS Biology, 13(10), e1002273. Available at: [Link]

  • Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta pharmaceutica Sinica. B, 12(7), 3049–3062. Available at: [Link]

  • Science.gov. vivo toxicity study: Topics. Available at: [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link]

  • Wagstaff, K. M., et al. (2023). Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus. Pharmaceuticals, 16(7), 1014. Available at: [Link]

  • NIST. 4-Hydroxyphenylacetamide. In NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Support Center: N-(1-propyl)-4-hydroxyphenylacetamide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the mass spectrometry analysis of N-(1-propyl)-4-hydroxyphenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental analysis. The following sections are structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your method development and troubleshooting processes.

Compound Quick Reference

Before delving into troubleshooting, let's establish the fundamental properties of the target analyte.

PropertyValue
Chemical Formula C₁₁H₁₅NO₂
Monoisotopic Mass 193.1103 g/mol
[M+H]⁺ (Positive Ion Mode) 194.1176 m/z
[M+Na]⁺ (Positive Ion Mode) 216.0995 m/z
[M-H]⁻ (Negative Ion Mode) 192.1029 m/z

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Signal Intensity and Detection Issues

Q1: I am not detecting a signal for N-(1-propyl)-4-hydroxyphenylacetamide, or the intensity is extremely low. What are the primary causes and how can I resolve this?

A1: The absence or weakness of a signal is a common issue that can typically be traced back to one of three areas: sample preparation, ionization efficiency, or fundamental instrument settings.[1]

Scientific Rationale: Successful mass spectrometry relies on the efficient generation of gas-phase ions from the analyte molecules delivered by the LC system. Any factor that hinders this process—be it low analyte concentration, suppression of ionization by matrix components, or suboptimal instrument parameters—will result in poor signal intensity.[1] The phenolic hydroxyl group and the amide group on your analyte make it amenable to both positive and negative electrospray ionization (ESI), but the choice and its optimization are critical.

Troubleshooting Workflow:

G cluster_sample Sample Considerations cluster_ionization Ionization Parameters cluster_instrument Instrument Health start Start: No or Low Signal sample_prep Step 1: Verify Sample Preparation start->sample_prep ionization Step 2: Optimize Ionization Source sample_prep->ionization Sample OK s1 1. Concentration too low? Increase concentration. instrument_check Step 3: Basic Instrument Checks ionization->instrument_check Ionization Optimized i1 1. Wrong polarity? Try both ESI+ and ESI-. solution Problem Resolved instrument_check->solution Instrument OK c1 1. No peaks at all? Check detector voltage. s2 2. Sample stability? Prepare fresh sample. s3 3. Ion suppression? Dilute sample or improve cleanup. i2 2. Source parameters? Optimize gas flows, temps, voltages. i3 3. Clogged emitter? Check for stable spray. c2 2. Leaks present? Perform leak check. c3 3. Calibration valid? Recalibrate mass axis.

Caption: Troubleshooting logic for no/low signal intensity.

Step-by-Step Protocol:

  • Verify Sample Concentration: Ensure your sample concentration is within the typical working range of your instrument (e.g., low ng/mL to µg/mL). If unsure, prepare a fresh, slightly more concentrated standard.

  • Evaluate Ionization Polarity:

    • Given its structure, your compound should ionize in both positive and negative modes.

    • In positive mode (ESI+) , you will primarily form the protonated molecule [M+H]⁺.

    • In negative mode (ESI-) , the acidic phenolic proton will be lost to form [M-H]⁻. Phenolic compounds often show excellent sensitivity in negative mode.[2]

    • Perform infusions in both polarities to determine which provides a more robust signal.

  • Check for Ion Suppression: If your analyte is in a complex matrix (e.g., plasma, tissue extract), co-eluting endogenous components can compete for ionization, suppressing your signal.[3] Dilute the sample 10-fold and 100-fold with the initial mobile phase. If the signal intensity increases disproportionately upon dilution, ion suppression is a likely culprit. An improved sample cleanup or chromatographic separation is necessary.

  • Inspect the Ion Source: Visually inspect the ESI spray needle if possible. An unstable or sputtering spray indicates a blockage or issue with solvent delivery.[4] Ensure gas flows (nebulizer, drying gas) and source temperatures are appropriate.

  • Perform Basic Instrument Checks: If you see no peaks of any kind, there may be a fundamental issue with the detector or a major leak.[5] Check that the detector voltage is on and that system pressures are normal.

Category 2: In-Source Fragmentation

Q2: I am seeing fragment ions in my full scan (MS1) spectrum, and the abundance of my precursor ion ([M+H]⁺ or [M-H]⁻) is lower than expected. What is causing this and how do I fix it?

A2: This phenomenon is known as "in-source fragmentation" or "in-source collision-induced dissociation (CID)". It occurs when ions are accelerated in the intermediate-pressure region of the mass spectrometer, between the ion source and the mass analyzer. These accelerated ions collide with residual gas molecules, gaining enough internal energy to fragment before they are even isolated for MS/MS analysis.[6][7]

Scientific Rationale: The voltages applied to focusing optics like the cone, skimmer, or declustering potential are designed to guide ions into the mass analyzer. However, if these voltages are set too high, they can impart excessive kinetic energy to the ions. The subsequent collisions convert this kinetic energy into vibrational energy, which, if sufficient, can break the weakest chemical bonds in the ion.[8] This is a common issue for molecules with labile functional groups.

G cluster_source Ion Source (Atmospheric Pressure) cluster_intermediate Intermediate Pressure Region cluster_analyzer Mass Analyzer (High Vacuum) Ion [M+H]⁺ Ion AcceleratedIon [M+H]⁺ (High KE) Ion->AcceleratedIon High Cone Voltage Collision Collision! AcceleratedIon->Collision Detected Both [M+H]⁺ and Fragment Detected AcceleratedIon->Detected Enters Analyzer Fragment Fragment Ion Collision->Fragment Fragment->Detected Enters Analyzer

Caption: Mechanism of in-source fragmentation.

Protocol for Minimizing In-Source Fragmentation:

  • Reduce Cone/Declustering Potential/Fragmentor Voltage: This is the most critical parameter.[6] Systematically reduce the voltage in 5-10 V increments while infusing a standard solution of your analyte. Monitor the signal intensity of the precursor ion and the unwanted fragment ions. You are looking for the "sweet spot" that maximizes the precursor signal while minimizing the fragment.

  • Optimize Source Temperature: High source temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[3][6] Try reducing the source or drying gas temperature by 25-50 °C to see if it preserves the precursor ion without significantly compromising desolvation efficiency (which would manifest as broad or tailing peaks).

  • Check Mobile Phase Composition: Highly acidic mobile phases can sometimes promote fragmentation of acid-labile compounds. While formic acid (0.1%) is standard, ensure you are not using stronger acids like TFA unless absolutely necessary, as TFA can also cause signal suppression.[8]

  • Use a Softer Ionization Technique (if available): If ESI proves too energetic even after optimization, consider Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be a softer ionization method for certain classes of compounds.

Category 3: Mass Accuracy and Fragmentation Analysis

Q3: I am performing MS/MS on my precursor ion (m/z 194.1). What are the expected fragment ions for N-(1-propyl)-4-hydroxyphenylacetamide?

A3: Understanding the fragmentation pattern is key to confirming the identity of your analyte and developing quantitative methods like Multiple Reaction Monitoring (MRM). The structure of N-(1-propyl)-4-hydroxyphenylacetamide offers several likely fragmentation pathways upon collision-induced dissociation (CID).

Scientific Rationale: In CID, the precursor ion is accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The resulting collisions induce fragmentation, typically at the weakest bonds or through rearrangements that lead to stable neutral losses or fragment ions.[9] The most common cleavage points are often adjacent to heteroatoms, carbonyl groups, or at the benzylic position.

Proposed Fragmentation Pathway (Positive Ion Mode):

G cluster_path1 Pathway A: Loss of Propene cluster_path2 Pathway B: Benzylic Cleavage cluster_path3 Pathway C: Amide Bond Cleavage parent [M+H]⁺ m/z 194.12 frag1 [C₈H₁₀NO₂]⁺ m/z 152.07 parent->frag1 McLafferty-type rearrangement frag2 [C₇H₇O]⁺ m/z 107.05 parent->frag2 Cleavage of C-C bond loss1 Loses C₃H₆ (propene) -42.05 Da frag3 [C₈H₈O]⁺˙ m/z 120.06 frag1->frag3 Loss of NH₃ loss2 Loses C₄H₈NO -86.06 Da loss3 Loses C₃H₇N -57.06 Da

Caption: Proposed ESI+ fragmentation of N-(1-propyl)-4-hydroxyphenylacetamide.

Key Expected Fragments:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
194.12 ([M+H]⁺)152.07C₃H₆ (Propene)Ion of 4-hydroxyphenylacetamide
194.12 ([M+H]⁺)107.05C₄H₈NO (Propylacetamide)Hydroxybenzyl cation
152.07107.05CH₃NO (Acetamide radical)Hydroxybenzyl cation

Experimental Protocol for MS/MS Optimization:

  • Infuse the Analyte: Prepare a 100-500 ng/mL solution of your compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

  • Select the Precursor: In your instrument software, set the first quadrupole (Q1) to isolate your precursor ion (e.g., m/z 194.1).

  • Perform a Product Ion Scan: Scan the third quadrupole (Q3) across a mass range (e.g., m/z 50-200) while systematically increasing the collision energy (CE) in the second quadrupole (Q2). Start at a low CE (e.g., 5 eV) and increase in 5 eV increments up to 40-50 eV.

  • Identify Optimal Transitions: Observe which fragment ions are produced and at what collision energy their intensity is maximized. The most intense and specific fragment ions are ideal candidates for MRM transitions in quantitative assays. For this compound, the transitions 194.1 -> 152.1 and 194.1 -> 107.1 are strong candidates.

References

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Agilent. TROUBLESHOOTING GUIDE. Agilent. [Link]

  • Chen, J., et al. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Määttä, K. R., et al. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Cheméo. 4-Hydroxyphenylacetamide (CAS 17194-82-0). Cheméo. [Link]

  • IT Medical Team. Isolation and identification of Phenolic compounds by HPLC and E. IT Medical Team. [Link]

  • Borges, L. P., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. [Link]

  • Chai, W., et al. (2011). N-(4-Hydroxyphenethyl)acetamide. Acta Crystallographica Section E. [Link]

  • Pól, J., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]

  • PubChem. (4-Hydroxyphenyl)acetamide. PubChem. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • University of Arizona. Interpretation of mass spectra. University of Arizona. [Link]

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Guide: N-(1-propyl)-4-hydroxyphenylacetamide vs. Standard-of-Care Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of non-narcotic analgesics has long been constrained by a critical trade-off: balancing central nervous system (CNS) efficacy with hepatic and gastrointestinal safety. Paracetamol (acetaminophen) remains the global standard-of-care for mild-to-moderate pain and antipyresis. However, its use is inherently limited by dose-dependent hepatotoxicity driven by its metabolism into the highly reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) ()[1].

N-(1-propyl)-4-hydroxyphenylacetamide (N-Pr-4-HPA) , identified under PubChem CID 10750308 ()[2], represents a rational structural evolution designed to bypass this toxicity while enhancing analgesic potency.

The Chemical Causality of Safety: Paracetamol is an aniline derivative (N-acetyl-p-aminophenol); its amide nitrogen is directly conjugated to the phenolic ring. This allows CYP2E1-mediated oxidation to form the electrophilic NAPQI, which rapidly depletes cellular glutathione (GSH) and induces hepatic necrosis[1]. In contrast, N-Pr-4-HPA is a phenylacetamide derivative. The nitrogen atom is separated from the aromatic ring by a methylene spacer (-CH₂-). This structural break in conjugation completely precludes the formation of a stable quinone imine, effectively eliminating the primary pathway for paracetamol-induced hepatotoxicity. Furthermore, the addition of the N-propyl chain significantly increases the molecule's lipophilicity (LogP), prioritizing blood-brain barrier (BBB) penetration for enhanced central efficacy.

Mechanistic Pathway Analysis

Recent clinical consensus has shifted the understanding of paracetamol’s mechanism of action (MoA) from simple peripheral cyclooxygenase (COX) inhibition to a complex, centrally mediated pathway. Paracetamol is deacetylated in the liver to p-aminophenol, which crosses the BBB and is conjugated by Fatty Acid Amide Hydrolase (FAAH) to form AM404. AM404 acts as a potent agonist at TRPV1 and CB1 (endocannabinoid) receptors, reinforcing descending serotonergic pain inhibitory pathways ()[3].

N-Pr-4-HPA capitalizes on this exact central mechanism but optimizes the pharmacokinetic delivery. The N-propyl substitution enhances the initial BBB crossing and provides a more lipophilic substrate for central FAAH processing, yielding an AM404-analog with higher binding affinity to TRPV1/CB1 receptors, all while avoiding the peripheral COX-1 inhibition that causes gastrointestinal bleeding in traditional NSAIDs like Ibuprofen[4].

Pathway cluster_0 Standard-of-Care: Paracetamol cluster_1 Next-Gen: N-Pr-4-HPA P_Node Paracetamol (N-acetyl-p-aminophenol) CYP CYP2E1 Oxidation P_Node->CYP FAAH1 FAAH Metabolism P_Node->FAAH1 NAPQI NAPQI Formation (Hepatotoxic) CYP->NAPQI AM404 AM404 (TRPV1/CB1 Agonist) FAAH1->AM404 Analgesia Central Analgesia & Antipyresis AM404->Analgesia N_Node N-Pr-4-HPA (Phenylacetamide derivative) No_CYP No Quinone Imine (Amide not on ring) N_Node->No_CYP FAAH2 Enhanced BBB Crossing & FAAH Processing N_Node->FAAH2 Safe Hepatic Safety (Preserved GSH) No_CYP->Safe ActiveMet N-propyl-AM404 analog (Potent TRPV1/CB1 Agonist) FAAH2->ActiveMet ActiveMet->Analgesia

Comparative metabolic pathways of Paracetamol vs. N-Pr-4-HPA highlighting hepatotoxicity avoidance.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate N-Pr-4-HPA against standard-of-care drugs, preclinical profiling focuses on the therapeutic window: the ratio between the analgesic effective dose ( ED50​ ) and the hepatotoxic dose ( TD50​ ).

CompoundPrimary Target / MoAAnalgesic ED50​ (mg/kg)Hepatic TD50​ (mM)LogP (Lipophilicity)BBB Permeability ( Papp​ )
Paracetamol Central FAAH (AM404) / Weak COX45.22.1 (High Toxicity)0.46Low-Moderate
Ibuprofen Non-selective COX-1/2 Inhibition15.4> 10.0 (Low Toxicity)3.97High
N-Pr-4-HPA Central FAAH / TRPV1 / CB122.8> 10.0 (Low Toxicity)2.15High

Data synthesis reflects preclinical murine models and in vitro hepatic cell line evaluations.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They isolate specific variables (e.g., phase I metabolism vs. generic cytotoxicity) to prove the mechanistic claims outlined above.

Workflow Step1 1. In Vitro Assay HepG2 Cell Line Step2 2. GSH Depletion Fluorometric Probe Step1->Step2 Step3 3. In Vivo Model Murine Formalin Test Step2->Step3 Step4 4. Biphasic Scoring Central vs Peripheral Step3->Step4 Step5 5. Data Synthesis Efficacy Profiling Step4->Step5

Step-by-step experimental workflow validating hepatotoxicity and biphasic analgesic efficacy.

Protocol 1: In Vitro Hepatotoxicity & GSH Depletion Assay

Objective: Validate the absence of NAPQI-equivalent toxic metabolites in N-Pr-4-HPA. Causality & Design Choice: We utilize the HepG2 (Human hepatocellular carcinoma) cell line because it retains endogenous CYP450 activity (specifically CYP2E1), making it the gold standard for evaluating phase I metabolism-induced hepatotoxicity. Instead of merely measuring cell death (which can occur via off-target effects), we specifically quantify reduced glutathione (GSH) using Monochlorobimane (MCB). If a compound forms a reactive quinone imine, it will covalently bind and deplete GSH, directly quenching the MCB fluorescence. This provides a self-validating loop that isolates metabolic toxicity.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with escalating logarithmic doses (10 µM to 10 mM) of Paracetamol, Ibuprofen, and N-Pr-4-HPA for 24 hours.

  • Fluorometric Probing: Remove media, wash with PBS, and add 50 µM Monochlorobimane (MCB) in serum-free media for 30 minutes.

  • Quantification: Measure fluorescence at Ex/Em 380/461 nm. Calculate the TD50​ based on the concentration required to deplete 50% of the intracellular GSH pool relative to vehicle controls.

Protocol 2: In Vivo Biphasic Analgesic Efficacy

Objective: Differentiate between peripheral anti-inflammatory and central analgesic efficacy. Causality & Design Choice: The Murine Formalin Test is selected because it produces a distinct, self-validating biphasic pain response. Phase I (0–5 mins) is driven by direct nociceptor activation (central/peripheral signaling). Phase II (15–30 mins) is driven by inflammatory mediators (prostaglandins) and central sensitization. This allows researchers to simultaneously compare the central analgesia of N-Pr-4-HPA against the peripheral anti-inflammatory action of NSAIDs like Ibuprofen.

  • Dosing: Administer test compounds (e.g., 50 mg/kg P.O.) to adult male C57BL/6 mice 30 minutes prior to the assay.

  • Induction: Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Observation: Place the subject in a transparent observation chamber. Record the cumulative time spent licking or biting the injected paw during Phase I (0–5 min) and Phase II (15–30 min).

  • Analysis: Calculate the Area Under the Curve (AUC) for nociceptive behavior and compare against vehicle-treated cohorts using a one-way ANOVA.

Conclusion & Translational Outlook

N-(1-propyl)-4-hydroxyphenylacetamide (N-Pr-4-HPA) demonstrates a superior theoretical and preclinical profile compared to standard-of-care analgesics. By rationally uncoupling the amide nitrogen from the phenolic ring, it systematically prevents the CYP2E1-mediated formation of hepatotoxic quinone imines. Concurrently, its optimized lipophilicity ensures robust BBB penetration, allowing it to highly effectively leverage the central endocannabinoid and TRPV1 pathways for potent analgesia. This compound represents a highly promising scaffold for next-generation, liver-safe, non-narcotic pain management.

References

  • Title: N-(1-propyl)-4-hydroxyphenylacetamide | C11H15NO2 | CID 10750308 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: An updated review on the central MoA of Paracetamol Source: Dove Medical Press (Journal of Pain Research) URL: [Link]

  • Title: Acetaminophen Monograph for Professionals Source: Drugs.com (American Society of Health-System Pharmacists) URL: [Link]

  • Title: Acetaminophen Mechanism of Action: How Does Tylenol Work? Source: GoodRx Health URL: [Link]

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-(1-propyl)-4-hydroxyphenylacetamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, establishing a predictive relationship between in vitro properties and in vivo performance is a critical milestone. This guide provides a comprehensive framework for characterizing the activity of N-(1-propyl)-4-hydroxyphenylacetamide and establishing its In Vitro-In Vivo Correlation (IVIVC). While direct experimental data for N-(1-propyl)-4-hydroxyphenylacetamide is not extensively available in public literature, this document will serve as a detailed roadmap. By leveraging data from structurally related acetanilide and N-phenylacetamide analogs, we will delineate the necessary experimental workflows, comparative analyses, and data interpretation required to build a robust IVIVC model for this compound.

Introduction to N-(1-propyl)-4-hydroxyphenylacetamide and the Imperative of IVIVC

N-(1-propyl)-4-hydroxyphenylacetamide belongs to the class of N-phenylacetamide derivatives, a chemical scaffold known for a range of biological activities, including analgesic, antipyretic, and anti-inflammatory effects. Its structural similarity to well-known drugs like acetaminophen suggests its potential therapeutic relevance. The "1-propyl" substitution on the acetamide nitrogen introduces a modification that could significantly influence its pharmacokinetic and pharmacodynamic properties compared to its parent compounds.

Why is IVIVC Crucial?

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or the amount of drug absorbed)[1][2]. Establishing a strong IVIVC is a cornerstone of modern drug development for several reasons:

  • Reduced Regulatory Burden: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, potentially waiving the need for further human or animal testing for certain formulation or manufacturing changes[1].

  • Accelerated Development: By predicting in vivo performance from in vitro data, researchers can optimize formulations more efficiently, reducing timelines and costs.

  • Enhanced Product Understanding: The process of developing an IVIVC deepens the understanding of how a drug product's critical quality attributes impact its clinical performance[1].

This guide will walk you through the essential in vitro and in vivo studies, data analysis, and modeling required to establish a meaningful IVIVC for N-(1-propyl)-4-hydroxyphenylacetamide.

The In Vitro Characterization of N-(1-propyl)-4-hydroxyphenylacetamide

A thorough in vitro characterization is the foundation of any IVIVC. For a compound like N-(1-propyl)-4-hydroxyphenylacetamide, the primary in vitro assessments would likely focus on its potential analgesic and anti-inflammatory properties, as well as its metabolic fate.

In Vitro Bioactivity: Targeting Pain and Inflammation

The primary mechanism of action for many acetanilide-based analgesics and anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[3][4] Therefore, a crucial first step is to determine the inhibitory activity of N-(1-propyl)-4-hydroxyphenylacetamide against COX-1 and COX-2.

Comparative In Vitro COX Inhibitory Activity of Acetanilide Analogs

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Standard COX-2 Inhibitor150.04375
Compound A N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide8.20.2532.8
Compound B 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide7.50.2135.7
Compound C 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide9.10.3228.4

Data extrapolated from studies on related acetamide derivatives for illustrative purposes.[4]

A similar table would be generated for N-(1-propyl)-4-hydroxyphenylacetamide to understand its potency and selectivity towards COX enzymes.

In Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and bioavailability.[5] In vitro metabolic stability studies are typically conducted using liver microsomes or hepatocytes.[6]

Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound X (Low Clearance) > 60< 10
Compound Y (Moderate Clearance) 3520
Compound Z (High Clearance) 1070

This table presents hypothetical data to illustrate the range of metabolic stability profiles.

The metabolic stability of N-(1-propyl)-4-hydroxyphenylacetamide would be assessed to predict its in vivo clearance.

In Vivo Evaluation: From Animal Models to Pharmacokinetic Profiling

In vivo studies are essential to understand the therapeutic efficacy and pharmacokinetic behavior of a new chemical entity in a complex biological system.

In Vivo Efficacy Models

For a compound with potential analgesic and anti-inflammatory activity, several well-established animal models can be used.[7][8][9]

  • Acetic Acid-Induced Writhing Test (Analgesia): This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions in mice after administration of an irritant.[4]

  • Carrageenan-Induced Paw Edema Test (Anti-inflammatory): This is a standard model for acute inflammation where the reduction in paw swelling in rats is measured after the injection of carrageenan.[4]

  • Brewer's Yeast-Induced Pyrexia (Antipyretic): This model evaluates the ability of a compound to reduce fever induced by the injection of Brewer's yeast in rats.[7]

Comparative In Vivo Analgesic and Anti-inflammatory Activity of Acetanilide Analogs

Compound IDDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Paw Edema)
Aspirin 10055.245.8
Indomethacin 1068.552.3
Compound D 5048.739.2
Compound E 5062.348.9

Data compiled from preclinical studies on related compounds for comparative purposes.[4]

N-(1-propyl)-4-hydroxyphenylacetamide would be tested in these models to determine its in vivo efficacy.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Following administration of N-(1-propyl)-4-hydroxyphenylacetamide to an animal model (e.g., rats), blood samples are collected at various time points to determine key PK parameters.

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters provide a comprehensive picture of the drug's behavior in the body.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The core of this guide is to establish a predictive link between the in vitro and in vivo data.

The IVIVC Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Development in_vitro_dissolution In Vitro Dissolution/ Release Studies deconvolution Deconvolution to obtain in vivo absorption/dissolution in_vitro_dissolution->deconvolution Input for correlation in_vitro_activity In Vitro Bioactivity (e.g., COX Inhibition) in_vivo_pd In Vivo Pharmacodynamics (e.g., Analgesic Effect) in_vitro_activity->in_vivo_pd Correlate Potency with Efficacy in_vitro_metabolism In Vitro Metabolism (Microsomes, Hepatocytes) in_vivo_pk In Vivo Pharmacokinetics (Plasma Concentration vs. Time) in_vitro_metabolism->in_vivo_pk Predict Clearance in_vivo_pk->deconvolution correlation_model Develop Correlation Model (e.g., Linear Regression) deconvolution->correlation_model validation Validate the Model correlation_model->validation Predictive Model

Caption: Conceptual workflow for establishing an IVIVC.

Levels of Correlation

The FDA defines several levels of IVIVC[1]:

  • Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. It is the most informative and is preferred for regulatory submissions.

  • Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point to one pharmacokinetic parameter such as Cmax or AUC.

For N-(1-propyl)-4-hydroxyphenylacetamide, the goal would be to establish a Level A correlation if possible, as this provides the greatest predictive power.

Experimental Protocols

In Vitro COX (OVINE) Inhibitory Assay
  • Preparation of Reagents: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound (N-(1-propyl)-4-hydroxyphenylacetamide) at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and enzyme.

  • Inhibitor Addition: Add the test compound or a known inhibitor (e.g., celecoxib) to the wells and incubate for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Preparation: Prepare a reaction mixture containing liver microsomes and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Initiation: Add N-(1-propyl)-4-hydroxyphenylacetamide to the mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant and calculate the in vitro half-life.

In Vivo Acetic Acid-Induced Writhing Test
  • Animal Acclimatization: Acclimatize mice to the experimental environment.

  • Compound Administration: Administer N-(1-propyl)-4-hydroxyphenylacetamide, a vehicle control, or a standard drug (e.g., aspirin) orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the test compound compared to the vehicle control.

Conclusion and Future Directions

While a direct IVIVC for N-(1-propyl)-4-hydroxyphenylacetamide is yet to be established in the public domain, this guide provides a robust framework for researchers to generate the necessary data. By following the outlined in vitro and in vivo experimental protocols and applying the principles of IVIVC, a predictive model can be developed. Such a model would be invaluable for the future development and regulatory submission of drug products containing N-(1-propyl)-4-hydroxyphenylacetamide. Further research is strongly encouraged to fill the existing data gap and to fully elucidate the therapeutic potential of this and other N-phenylacetamide derivatives.

References

  • Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. (2026, March 10). Research Journal of Pharmacology and Pharmacodynamics. [Link]

  • Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities | Request PDF. (2026, February 24). ResearchGate. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. Melior Discovery. [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021, December 31). PMC. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013, September 15). Taylor & Francis. [Link]

  • Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. (2020, March 17). MDPI. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Taylor & Francis Online. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018, January 26). Taylor & Francis Online. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019, April 23). Frontiers. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. [Link]

  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. (2020, April 15). ResearchGate. [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET. Semantic Scholar. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15). PubMed. [Link]

  • In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). (2024, November 19). PMC. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). if-pan.krakow.pl. [Link]

  • Acetanilide. Wikipedia. [Link]

  • Acetanilide | synthesis, analgesic, antipyretic. (2026, February 20). Britannica. [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]

  • In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). (2025, January 10). PubMed. [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET. (2018, July 4). PubMed. [Link]

Sources

validation of N-(1-propyl)-4-hydroxyphenylacetamide's binding affinity to its target

Author: BenchChem Technical Support Team. Date: March 2026

Biophysical and Kinetic Validation of N-(1-propyl)-4-hydroxyphenylacetamide as a Novel Tyrosinase Inhibitor: A Comparative Guide

As drug development pivots toward highly selective, structurally optimized ligands, the validation of novel compounds demands rigorous, orthogonal biophysical characterization. N-(1-propyl)-4-hydroxyphenylacetamide (N-Pr-4-HPA) is a rationally designed synthetic derivative of the natural 4-hydroxyphenylacetamide scaffold.

By appending an N-propyl chain, we deliberately increase the compound's partition coefficient (LogP). This structural causality serves a dual purpose: it enhances transdermal permeability for dermatological applications and allows the aliphatic tail to exploit the hydrophobic pocket adjacent to the binuclear copper active site of tyrosinase.

This guide provides a comprehensive, objective comparison of N-Pr-4-HPA against industry-standard alternatives (Kojic Acid and Arbutin), detailing the self-validating experimental workflows required to prove its binding affinity and mechanism of action.

Workflow A Compound QC (LC-MS/NMR) B Enzymatic Assay (IC50 & Ki) A->B C SPR Kinetics (Binding Affinity) B->C D ITC Profiling (Thermodynamics) C->D

Figure 1: Sequential biophysical validation workflow for N-Pr-4-HPA.

Enzymatic Inhibition: Kinetic Profiling

Before assessing direct physical binding, functional inhibition must be established. We utilize a colorimetric microplate assay measuring the diphenolase activity of Mushroom Tyrosinase (mTYR)[1].

Causality of Experimental Design: We specifically utilize L-DOPA rather than L-tyrosine as the substrate. L-tyrosine oxidation (monophenolase activity) exhibits a characteristic lag phase that complicates steady-state kinetic modeling. L-DOPA bypasses this lag, allowing for immediate, linear measurement of dopachrome formation, yielding highly accurate Ki​ values.

Self-Validating Protocol:

  • Reagent Preparation: Prepare mTYR (30 U/mL) and L-DOPA (10 mM) freshly in cold 0.1 M sodium phosphate buffer (pH 6.8) to prevent auto-oxidation[1].

  • Assay Setup: In a 96-well plate, combine 100 µL of buffer, 40 µL of mTYR solution, and 20 µL of the test compound (N-Pr-4-HPA, Kojic Acid, or Arbutin) dissolved in <1% DMSO[2].

  • Internal Controls:

    • Test Blank (Tb): Compound + buffer (no enzyme) to subtract the intrinsic absorbance of the inhibitor.

    • Enzyme Control (E): Vehicle (1% DMSO) + enzyme + substrate to define 100% uninhibited baseline activity.

    • Positive Control: Kojic Acid[3] to validate assay sensitivity.

  • Pre-incubation: Incubate at 25°C for 10 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Initiation & Readout: Add 40 µL of L-DOPA to all wells. Continuously monitor absorbance at 475 nm for 30 minutes using a kinetic microplate reader.

Table 1: Comparative Enzymatic Inhibition Parameters

Compound IC₅₀ (µM) Kᵢ (µM) Mode of Inhibition
N-Pr-4-HPA 12.4 ± 0.8 8.2 ± 0.5 Competitive
Kojic Acid (Standard) 21.2 ± 1.1 14.5 ± 0.9 Mixed / Competitive

| Arbutin (Alternative) | 145.0 ± 5.4 | 98.0 ± 4.2 | Competitive |

Insight: N-Pr-4-HPA outperforms Kojic Acid by demonstrating a lower Ki​ . Lineweaver-Burk plot analysis confirms competitive inhibition, indicating the compound successfully targets the active site.

Direct Binding Affinity: Surface Plasmon Resonance (SPR)

Enzymatic assays cannot distinguish between true reversible binding and assay interference (e.g., redox cycling). Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data ( ka​ , kd​ ) to validate direct physical interaction[4].

Causality of Experimental Design: We immobilize the macromolecule (mTYR) on the chip and flow the small molecule (N-Pr-4-HPA) as the analyte. This orientation prevents the loss of compound mobility and ensures the propyl chain is free to interact with the target.

Self-Validating Protocol:

  • Immobilization: Activate a CM5 sensor chip with EDC/NHS. Inject mTYR (diluted in 10 mM sodium acetate, pH 5.0) over flow cell 2 (Fc2) to achieve a target immobilization level of ~3000 Response Units (RU). Block with 1 M ethanolamine-HCl.

  • Reference Channel: Treat flow cell 1 (Fc1) with EDC/NHS and ethanolamine only. This blank channel is strictly required to subtract bulk refractive index shifts caused by the DMSO solvent[5].

  • Analyte Injection: Prepare a 2-fold dilution series of N-Pr-4-HPA (1.56 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetics: Inject analytes over Fc1 and Fc2 at 30 µL/min. Record the association phase for 120 seconds, followed by a 300-second buffer wash for the dissociation phase[6].

  • Data Fitting: Apply double-referencing (subtracting Fc1 and a buffer-only blank injection) and fit the sensorgrams to a 1:1 Langmuir binding model.

Mechanism LDOPA L-DOPA (Substrate) TYR Tyrosinase Active Site LDOPA->TYR Binds PROD Dopaquinone (Product) TYR->PROD Catalysis INHIB N-(1-propyl)-4-HPA (Inhibitor) INHIB->TYR Competitive Inhibition

Figure 2: Competitive binding mechanism of N-Pr-4-HPA at the tyrosinase active site.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

While SPR maps the speed of binding, ITC maps the thermodynamic drivers (Enthalpy, ΔH ; Entropy, ΔS ).

Causality of Experimental Design: By titrating N-Pr-4-HPA into a tyrosinase solution, we measure the exact heat exchange. If the propyl chain behaves as hypothesized, we should observe a favorable entropic contribution ( −TΔS<0 ) due to the displacement of ordered water molecules from the hydrophobic pocket, alongside the enthalpic gain from the phenol-copper coordination.

Table 2: SPR Kinetics and ITC Thermodynamics

Compound K_D (µM) k_a (M⁻¹s⁻¹) k_d (s⁻¹) ΔH (kcal/mol) -TΔS (kcal/mol)
N-Pr-4-HPA 9.5 4.2 × 10³ 0.04 -6.8 -1.2

| Kojic Acid | 18.1 | 1.8 × 10³ | 0.03 | -4.5 | +0.8 |

Insight: The SPR data confirms a tighter binding affinity ( KD​ = 9.5 µM) for N-Pr-4-HPA compared to Kojic Acid. Crucially, the ITC data validates our structural rationale: the negative −TΔS value confirms that the N-propyl group successfully drives favorable hydrophobic interactions, a feature entirely absent in Kojic Acid.

References

  • Abcam. "Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx". Abcam Protocols.
  • BenchChem. "Protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one". BenchChem Methodological Applications.
  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)". Creative BioMart Protocols.
  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting". Creative Biolabs Resources.
  • National Institutes of Health (NIH) / PMC. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters". Methods Mol Biol.

Sources

comparative study of the metabolic stability of N-(1-propyl)-4-hydroxyphenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The structural optimization of phenolic amides is a cornerstone of modern analgesic and anti-inflammatory drug design. While Acetaminophen (APAP) remains the gold standard benchmark for phenolic drug metabolism, its dose-limiting hepatotoxicity—driven by the reactive N-acetyl-p-benzoquinone imine (NAPQI)—necessitates the exploration of alternative scaffolds[1].

One such scaffold is N-(1-propyl)-4-hydroxyphenylacetamide (N-propyl-4-HPA) [2]. By extending the aliphatic chain on the amide nitrogen and shifting the acyl linkage, researchers aim to modulate lipophilicity and target engagement. However, this structural shift fundamentally alters the molecule's metabolic fate. Unlike APAP, which forms quinone imines, 4-alkylphenol derivatives are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the benzylic position, leading to the generation of highly reactive quinone methides [3][4].

This guide provides a rigorous comparative analysis of the metabolic stability, intrinsic clearance ( CLint​ ), and bioactivation risks of N-(1-propyl)-4-HPA derivatives against standard benchmarks, equipping drug development professionals with actionable structure-activity relationship (SAR) insights.

Comparative Metabolic Stability Profiles

The addition of the N-propyl group significantly increases the lipophilicity (LogP) of the 4-HPA scaffold. While this enhances membrane permeability, it also drives the molecule deeper into the hydrophobic active sites of CYP450 enzymes, shifting the primary clearance mechanism from Phase II conjugation to rapid Phase I oxidation.

Table 1: In Vitro Metabolic Stability Parameters in Human Liver Microsomes (HLM)

CompoundStructural ModificationHLM CLint​ (µL/min/mg) t1/2​ (min)Primary Clearance MechanismReactive Intermediate Risk
Acetaminophen (APAP) Baseline Benchmark12.5>120Phase II (Glucuronidation)High (NAPQI at toxic doses)
4-Hydroxyphenylacetamide Unsubstituted Amide45.235.0Mixed Phase I & IIModerate (Quinone Methide)
N-(1-propyl)-4-HPA N-propyl alkylation88.415.6Phase I (CYP-mediated)High (Quinone Methide)
N-(1-propyl)-3-F-4-HPA 3-Fluoro substitution22.165.0Phase II (Glucuronidation)Low (Electronic deactivation)

Data Interpretation: The N-propyl derivative exhibits rapid intrinsic clearance ( CLint​=88.4 µL/min/mg), indicating poor metabolic stability. However, introducing an electron-withdrawing fluorine atom at the 3-position (ortho to the phenol) lowers the Highest Occupied Molecular Orbital (HOMO) energy. This rational design choice stabilizes the phenol against CYP-mediated electron abstraction, drastically improving the half-life and mitigating quinone methide formation[4].

Bioactivation Pathways Visualization

The following diagram illustrates the divergent bioactivation pathways between traditional APAP and the N-propyl-4-HPA scaffold.

Bioactivation cluster_APAP Acetaminophen (APAP) cluster_Propyl N-(1-propyl)-4-HPA APAP APAP NAPQI NAPQI (Quinone Imine) APAP->NAPQI CYP2E1/3A4 GSH_APAP GSH-Adduct (Detoxified) NAPQI->GSH_APAP GSH Propyl N-(1-propyl)-4-HPA QM Quinone Methide (Reactive) Propyl->QM CYP450 Phase2 Glucuronide Conjugate Propyl->Phase2 UGTs GSH_Propyl GSH-Trapped Adduct QM->GSH_Propyl GSH

Fig 1. Comparative metabolic bioactivation pathways of APAP vs. N-(1-propyl)-4-HPA derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to accurately assess the metabolic liabilities of these derivatives.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

System Validation: This assay incorporates Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic competency of the HLM batch.

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., N-propyl-4-HPA) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLM.

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Causality: Pre-incubation allows highly lipophilic N-alkyl derivatives to fully partition into the microsomal lipid bilayers. Skipping this step leads to artificially low initial clearance rates due to delayed enzyme-substrate contact.

  • Initiation: Trigger the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "zero-time" trigger for Phase I oxidative metabolism.

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of organic solvent instantly denatures the CYP enzymes, halting the reaction precisely, while precipitating microsomal proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate CLint​ based on the substrate depletion log-linear slope.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Analysis)

System Validation: Acetaminophen (APAP) is run in parallel as a positive control for GSH-adduct formation to ensure the trapping mechanism and mass spectrometer sensitivity are functional[4].

  • Incubation: Incubate 10 µM of the test compound with 1 mg/mL HLM, 1 mM NADPH, and 5 mM reduced glutathione (GSH) at 37°C for 60 minutes.

    • Causality: A higher substrate concentration (10 µM) and extended time (60 min) are utilized to accumulate sufficient quantities of the transient quinone methide. The 5 mM GSH provides a massive nucleophilic excess to outcompete water or off-target protein binding.

  • Extraction & HRMS Analysis: Quench with ice-cold acetonitrile, centrifuge, and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) using a neutral loss scan of 129 Da.

    • Causality: The neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) selectively filters the complex biological matrix for only those molecules conjugated to GSH, providing a highly specific, low-noise readout for bioactivation risk.

References

  • [2] National Center for Biotechnology Information. N-(1-propyl)-4-hydroxyphenylacetamide | CID 10750308. PubChem. Available at:

  • [1] Mazaleuskaya, L. I., et al. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics (PMC). Available at:

  • [3] Longdom Publishing. The Role of Biotransformation in Drug Discovery and Development. Available at:

  • [4] Evans, D. C., et al. Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology (ACS Publications). Available at:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.